molecular formula C24H34N6O9 B035250 N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide CAS No. 108322-03-8

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide

Katalognummer: B035250
CAS-Nummer: 108322-03-8
Molekulargewicht: 550.6 g/mol
InChI-Schlüssel: IYHHIHIBYVIDMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is a useful research compound. Its molecular formula is C24H34N6O9 and its molecular weight is 550.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-[[1-[[1-[[3-methyl-1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O9/c1-12(2)20(24(37)27-14(4)22(35)28-16-6-8-17(9-7-16)30(38)39)29-23(36)15(5)26-21(34)13(3)25-18(31)10-11-19(32)33/h6-9,12-15,20H,10-11H2,1-5H3,(H,25,31)(H,26,34)(H,27,37)(H,28,35)(H,29,36)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHHIHIBYVIDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393257
Record name N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108322-03-8
Record name N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-AAVA-pNA) Mechanism & Application

[1][2]

Executive Summary

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-AAVA-pNA) is a synthetic chromogenic peptide substrate designed specifically for the kinetic characterization and inhibition screening of Human Neutrophil Elastase (HNE) .[1][2] Unlike the more common MeOSuc-Ala-Ala-Pro-Val-pNA (which optimizes binding affinity via a P2 Proline), the Suc-AAVA-pNA sequence more closely mimics the native elastin cross-linking domains, providing a distinct kinetic profile useful for mapping subsite specificity and measuring catalytic turnover (

12

This guide details the molecular mechanism of action, provides a self-validating experimental framework for drug development assays, and distinguishes the substrate's specificity against related serine proteases like Proteinase 3 (PR3).

Part 1: Molecular Mechanism of Action

Structural Logic

The substrate consists of a tetrapeptide backbone (Ala-Ala-Val-Ala) capped with a succinyl group at the N-terminus (to block aminopeptidase degradation and mimic the peptide bond continuum) and a p-nitroaniline (pNA) chromophore at the C-terminus.[1][2]

  • P1 Residue (Alanine): Targets the S1 specificity pocket of HNE. While HNE has a high affinity for Valine at S1, Alanine allows for rapid hydrolysis, making this substrate effective for high-throughput turnover assays.[1][2]

  • P2-P4 Residues (Val-Ala-Ala): These residues interact with the extended substrate-binding subsites (S2-S4) of the enzyme, stabilizing the Michaelis complex (

    
    ).[1][2]
    
  • Leaving Group (pNA): The amide bond between the P1 Alanine and the pNA group is the scissile bond.

The Catalytic Cycle

The hydrolysis follows the classical serine protease mechanism involving the catalytic triad (Asp102-His57-Ser195).

  • Binding: The substrate binds to the HNE active site; the carbonyl carbon of the P1 Alanine is positioned near the nucleophilic Ser195 hydroxyl.

  • Acylation: Ser195 attacks the carbonyl carbon, forming a tetrahedral intermediate stabilized by the oxyanion hole. The bond between Alanine and pNA breaks.

  • Release of Signal: Free p-nitroaniline (pNA) is released.[1][2] This molecule undergoes a solvatochromic shift, turning yellow with an absorbance maximum at 405–410 nm .

  • Deacylation: A water molecule attacks the acyl-enzyme intermediate, releasing the peptide moiety (Suc-AAVA-OH) and regenerating the free enzyme.[1][2]

Pathway Visualization

The following diagram illustrates the kinetic pathway and the release of the chromogenic signal.

HNE_MechanismEnzymeFree HNE Enzyme(Active Ser195)ES_ComplexMichaelis Complex(E·S)Enzyme->ES_ComplexBinding (k1)SubstrateSubstrate(Suc-AAVA-pNA)Substrate->ES_ComplexBinding (k1)AcylEnzymeAcyl-EnzymeIntermediateES_Complex->AcylEnzymeAcylation (k2)pNASignal Output(Free pNA)Abs: 405 nmES_Complex->pNAReleaseAcylEnzyme->EnzymeDeacylation (k3)+ H2OProductHydrolyzed Peptide(Suc-AAVA-OH)AcylEnzyme->ProductRelease

Caption: Kinetic pathway of Suc-AAVA-pNA hydrolysis by HNE. Yellow nodes indicate detection points.

Part 2: Enzymatic Specificity & Kinetics[2]

Specificity Profile

While Suc-AAVA-pNA is highly specific for Human Neutrophil Elastase (HNE), researchers must control for cross-reactivity in complex biological samples (e.g., sputum, lysate).[1][2]

ProteaseSpecificity for Suc-AAVA-pNANotes
HNE (Human Neutrophil Elastase) High Primary target.[1][2] Cleaves efficiently at P1-Ala.
Proteinase 3 (PR3) Low to ModeratePR3 prefers Val/Ala at P1 but generally requires different P2-P4 interactions for optimal turnover compared to HNE.[1][2]
Cathepsin G NegligiblePrefers Phe/Leu/Arg at P1.[1]
Pancreatic Elastase ModerateOften uses Suc-AAA-pNA; can cleave AAVA but with different kinetics.[1][2]
Kinetic Parameters

In drug development, determining the




  • Typical

    
     Range:  0.1 – 0.5 mM (Dependent on buffer ionic strength and pH).[2]
    
  • Linearity: The reaction remains linear as long as substrate consumption is <10%.

Part 3: Experimental Framework (Self-Validating Protocol)

Reagent Preparation
  • Assay Buffer: 100 mM HEPES, 500 mM NaCl, pH 7.5.

    • Why High Salt? HNE activity is modulated by ionic strength; 500 mM NaCl mimics physiological conditions in the lung lining fluid and prevents non-specific adsorption of the enzyme to plasticware.

  • Substrate Stock: Dissolve Suc-AAVA-pNA to 20 mM in dry DMSO .

    • Critical: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent spontaneous hydrolysis (background yellowing).[1][2]

  • Enzyme Stock: Reconstitute HNE in 50 mM Sodium Acetate (pH 5.5) with 200 mM NaCl.

    • Why Acidic? Serine proteases are prone to autolysis at neutral pH. Storing at pH 5.5 preserves activity.[1]

Standard Assay Workflow (96-well format)

This protocol includes built-in controls for Z-factor calculation and background subtraction.[1][2]

  • Blank Preparation: Add 150 µL Assay Buffer to columns 1 and 12 (Background).

  • Enzyme Addition: Dilute HNE to 20 nM (final assay conc. will be ~10 nM) in Assay Buffer.[1] Add 50 µL to columns 2-11.

  • Inhibitor/Vehicle Addition:

    • Add 2 µL of test compound (dissolved in DMSO) to test wells.

    • Add 2 µL of pure DMSO to "No Inhibitor" control wells (Max Signal).

    • Incubation: 15 minutes at 25°C or 37°C to allow equilibrium binding.

  • Substrate Initiation: Dilute 20 mM Substrate Stock to 1 mM in Assay Buffer. Add 50 µL to all wells .

    • Final Concentrations: [Substrate] = 500 µM; [DMSO] = ~2%.

  • Detection: Measure Absorbance at 405 nm in kinetic mode (read every 30 seconds for 20 minutes).

Data Analysis & Validation

Calculate the velocity (

  • Validity Check 1 (Linearity):

    
     for the progress curve.
    
  • Validity Check 2 (Signal-to-Noise): (Max Signal - Background) > 0.5 OD units over 20 mins.

  • Validity Check 3 (Z-Factor): For HTS,

    
     is required.[1][2]
    
    
    
    [1][2]

Part 4: Drug Development Application (Inhibition Screening)[1][2]

When screening for HNE inhibitors (e.g., for COPD or Cystic Fibrosis therapeutics), the choice of substrate affects the mechanism of inhibition detected.

  • Competitive Inhibitors: Since Suc-AAVA-pNA occupies the S1-S4 sites, it effectively screens for active-site directed small molecules.[1][2]

  • Reference Inhibitor: Sivelestat (ONO-5046) should be used as a positive control.[1][2] It is a specific competitive inhibitor of HNE with an

    
     in the nanomolar range.
    
Inhibition Workflow Diagram

Inhibition_WorkflowStartStart AssayPrepPre-incubate HNE + Compound(15 min @ 37°C)Start->PrepInitiateAdd Suc-AAVA-pNA(Start Reaction)Prep->InitiateMeasureKinetic Read(OD 405nm)Initiate->MeasureDecisionIs V_initial linear?Measure->DecisionCalcCalculate IC50Decision->CalcYesRejectReject Data(Check Enzyme Stability)Decision->RejectNo

Caption: Decision tree for HNE inhibition screening using Suc-AAVA-pNA.

References

  • Bieth, J., et al. (1974).[3] "The elastase activity of N-succinyl-L-alanyl-L-alanyl-L-alanine-p-nitroanilide." Biochemical Medicine.

  • Nakajima, K., et al. (1979).[3][4] "Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase." Journal of Biological Chemistry.

  • Sigma-Aldrich. "Product Information: N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (S7632)."[1][2] [1]

  • Korkmaz, B., et al. (2010). "Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases." Pharmacological Reviews.

  • Cayman Chemical. "Neutrophil Elastase Activity Assay Kit Protocol."

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-AAVA-pNA; CAS 108322-03-8) is a specialized chromogenic peptide substrate designed to probe the subtle specificity differences between elastase-like serine proteases. While less ubiquitous than the standard Human Neutrophil Elastase (HNE) substrate (Suc-AAPV-pNA) or the Pancreatic Elastase substrate (Suc-AAA-pNA), Suc-AAVA-pNA occupies a critical niche in enzymology.

It is primarily utilized to:

  • Characterize Bacterial Elastases: Distinguish novel microbial proteases (e.g., Streptomyces elastase, Subtilisin YaB) that possess distinct S2 subsite preferences (preferring Val over Pro).

  • Validate Animal Models in Drug Discovery: Serve as a specific substrate for Hamster Chymase 2 , a rodent ortholog that—unlike human chymase—exhibits elastase-like specificity. This makes it essential for translating preclinical data to human applications.

  • Engineer Protease Specificity: Act as a sensitive probe in site-directed mutagenesis studies to map the plasticity of the S1 and S2 binding pockets in subtilisin-like enzymes.

Part 2: Chemical Architecture & Mechanistic Logic

To understand the utility of Suc-AAVA-pNA, one must deconstruct its design relative to the protease active site. Serine proteases recognize substrates via a series of subsites (S1–S4) that bind corresponding amino acid residues (P1–P4) on the substrate.

Structural Components
  • N-Succinyl Group (Suc): Blocks the N-terminus, mimicking the continuum of a protein chain and preventing degradation by aminopeptidases. It also increases solubility.

  • The Peptide Sequence (Ala-Ala-Val-Ala):

    • P1 (Ala): Targets the S1 pocket . Small, hydrophobic residues (Ala) are preferred by pancreatic elastase and many bacterial subtilisins.

    • P2 (Val): Targets the S2 pocket . This is the discriminator.

      • Human Neutrophil Elastase prefers Pro at P2 (rigid, restricting conformation).

      • Suc-AAVA-pNA presents Val at P2, testing the enzyme's ability to accommodate a larger, branched hydrophobic residue without the conformational rigidity of Proline.

  • p-Nitroanilide (pNA): The chromogenic leaving group. Upon cleavage of the amide bond between the C-terminal Alanine and pNA, the group is released.

Reaction Mechanism

The hydrolysis follows standard serine protease kinetics. The catalytic triad (Ser-His-Asp) attacks the scissile bond.

ReactionMechanism Enzyme Free Protease (Ser-His-Asp) ES_Complex Michaelis Complex (E-S) Enzyme->ES_Complex Binding (Km) Substrate Substrate (Suc-AAVA-pNA) Substrate->ES_Complex Binding (Km) AcylEnzyme Acyl-Enzyme Intermediate ES_Complex->AcylEnzyme Acylation (k2) pNA p-Nitroaniline (Yellow, 410 nm) AcylEnzyme->pNA Release pNA Product Product (Suc-AAVA-COOH) AcylEnzyme->Product Deacylation (k3) + H2O Product->Enzyme Regeneration

Caption: The catalytic cycle of serine proteases with Suc-AAVA-pNA. The release of p-nitroaniline is the rate-limiting measurement step in many fast assays.

Part 3: Historical Genesis & Evolution

The development of Suc-AAVA-pNA is rooted in the "Golden Age" of protease mapping (1970s–1990s), driven by the need to differentiate between homologous enzymes.

The Precursors (1970s)
  • Bieth et al. (1974): Synthesized Suc-Ala-Ala-Ala-pNA (Suc-AAA-pNA). This became the "Gold Standard" for Porcine Pancreatic Elastase (PPE).

  • Powers et al. (1979): Developed MeO-Suc-Ala-Ala-Pro-Val-pNA (Suc-AAPV-pNA). This sequence was optimized for Human Neutrophil Elastase (HNE), exploiting the HNE preference for Val at P1 and Pro at P2.

The Emergence of Suc-AAVA-pNA (1990s–2000s)

As researchers began isolating proteases from diverse sources (bacteria, rodents), the standard substrates (AAA and AAPV) were insufficient.

  • Subtilisin Engineering: Researchers engineering Bacillus proteases (e.g., Subtilisin Carlsberg, YaB) needed probes to detect subtle shifts in specificity. Mutants with altered S1/S2 pockets (e.g., Gly124Ala) showed enhanced activity toward AAVA compared to AAPV, proving that the P2 Valine was critical for specific binding modes in bacterial enzymes.

  • The "Chymase" Anomaly: In drug development, researchers discovered that Hamster Chymase 2 (a model for human heart disease studies) did not behave like Human Chymase (which cleaves Phe/Tyr). Instead, it cleaved Suc-AAVA-pNA efficiently. This discovery was pivotal: it meant that inhibitors designed for Human Chymase could not be simply tested in hamsters without accounting for this massive enzymatic difference.

Part 4: Applications in Research & Drug Discovery

Cross-Species Ortholog Validation

A critical failure point in drug discovery is the assumption that rodent enzymes mimic human targets. Suc-AAVA-pNA is the diagnostic tool used to identify this discrepancy in Chymases.

EnzymePrimary SubstrateSpecificity (P1)Cleaves Suc-AAVA-pNA?
Human Chymase Suc-AAPF-pNAPhe / TyrNo
Hamster Chymase 2 Suc-AAVA-pNA Ala / ValYes (High Efficiency)
Human Neutrophil Elastase Suc-AAPV-pNAValLow / Moderate
Streptomyces Elastase (SEL) Suc-AAVA-pNAAlaYes (Preferred)
Bacterial Protease Profiling

For microbiologists, Suc-AAVA-pNA identifies "Elastase-like" activity in Streptomyces and Bacillus species that does not strictly conform to the mammalian elastase profile.

  • Metric: Streptomyces elastase (SEL) exhibits a

    
     for Suc-AAVA-pNA that is 12-fold higher  than for Suc-AAPA-pNA, highlighting the enzyme's unique recognition of the P2 Valine.
    

Part 5: Validated Experimental Protocol

Objective: Determine the specific activity of a bacterial elastase or Hamster Chymase 2 using Suc-AAVA-pNA.

Reagents:

  • Substrate Stock: 20 mM Suc-AAVA-pNA in 100% DMSO. (Store at -20°C).

  • Assay Buffer: 100 mM HEPES, pH 7.5, 500 mM NaCl, 0.05% Triton X-100. (High salt often boosts chymase/elastase activity).

  • Enzyme: Purified protease (approx. 10–50 nM final concentration).

Workflow:

Protocol Step1 Preparation Dilute Substrate to 1-5 mM in Assay Buffer Step2 Blanking Add 100 µL Substrate to Control Wells (No Enzyme) Step1->Step2 Step3 Initiation Add 10 µL Enzyme to Sample Wells Step2->Step3 Step4 Measurement Kinetic Read: Absorbance at 410 nm Interval: 30 sec for 10 min Step3->Step4 Step5 Calculation Determine Slope (ΔAbs/min) Apply Beer-Lambert Law Step4->Step5

Caption: Standard kinetic assay workflow for chromogenic protease analysis.

Calculation:



  • 
    : Extinction coefficient of p-nitroaniline (
    
    
    
    ).[1]
  • 
    : Pathlength (0.5 cm for standard 200 µL in 96-well plate).
    

Part 6: References

  • Fujii, T., et al. (2020). "A new serine protease family with elastase activity is produced by Streptomyces bacteria."[2] Microbiology. Link

    • Significance: Establishes Suc-AAVA-pNA as a preferred substrate for novel bacterial elastases (SEL), distinguishing them from subtilisins.

  • Semantic Scholar Data (2007). "Structural Basis for Elastolytic Substrate Specificity in Rodent Chymases." Semantic Scholar. Link

    • Significance: Identifies Suc-AAVA-pNA as the key substrate for Hamster Chymase 2, differentiating it from human chymase.

  • Bieth, J., Spiess, B., & Wermuth, C. G. (1974). "The synthesis and analytical use of a highly sensitive and convenient substrate for elastase." Biochemical Medicine.

    • Significance: Foundational work on p-nitroanilide elastase substrates (Suc-AAA-pNA) that paved the way for AAVA variants.

  • Castillo, M. J., et al. (1979). "Sensitive substrates for human leukocyte and porcine pancreatic elastase." Analytical Biochemistry.

    • Significance: Established the "Suc-AAPV-pNA" standard, providing the comparative baseline for "Suc-AAVA-pNA".

  • Sigma-Aldrich / Merck. "Product Specification: N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (CAS 108322-03-8)." Link (Representative link for chemical data).

Sources

Methodological & Application

Measuring Elastase Activity: A Detailed Guide Using N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Elastase in Health and Disease

Elastases are a class of serine proteases crucial for the breakdown of elastin, a key protein of the extracellular matrix that imparts elasticity to tissues. While essential for processes like tissue remodeling and immune response, dysregulated elastase activity is implicated in a range of pathologies.[1] Notably, human neutrophil elastase (HNE) is a key player in inflammatory lung diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS), where its excessive activity leads to tissue damage.[1][2] Consequently, the accurate measurement of elastase activity is paramount for both basic research into these disease mechanisms and the development of novel therapeutic inhibitors.

This application note provides a comprehensive guide to measuring elastase activity using the chromogenic substrate N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (S-AVA-pNA). This substrate is specifically designed for high sensitivity and specificity, particularly towards human neutrophil elastase.

Principle of the Assay: A Chromogenic Approach to Quantifying Enzyme Activity

The assay is based on a straightforward enzymatic reaction where elastase cleaves the peptide substrate S-AVA-pNA. This cleavage releases the chromophore p-nitroaniline (pNA), which has a distinct yellow color and absorbs light maximally at approximately 410 nm.[3][4] The rate of pNA release, and therefore the rate of the increase in absorbance at 410 nm, is directly proportional to the elastase activity in the sample.

The enzymatic reaction can be summarized as follows:

N-Succinyl-Ala-Ala-Val-Ala-pNA ---(Elastase)---> N-Succinyl-Ala-Ala-Val-Ala + p-nitroaniline (yellow)

By monitoring the change in absorbance over time, we can determine the initial reaction velocity (V₀), a key parameter in enzyme kinetics. This allows for the precise quantification of elastase activity and the evaluation of potential inhibitors.

Elastase Assay Principle sub S-AVA-pNA (Substrate) (Colorless) ela Elastase sub->ela Binds to active site prod Cleaved Peptide ela->prod Catalyzes cleavage pna p-Nitroaniline (pNA) (Yellow) ela->pna spec Spectrophotometer (Measures A410 nm) pna->spec Absorbs light

Caption: Enzymatic cleavage of S-AVA-pNA by elastase releases p-nitroaniline.

Materials and Reagents: Ensuring Assay Integrity

For reliable and reproducible results, the use of high-purity reagents and calibrated equipment is essential.

Equipment:

  • Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm

  • Incubator or water bath set to 25°C or 37°C (depending on the specific elastase)

  • Calibrated pipettes and sterile, disposable tips

  • 96-well flat-bottom microplates (for plate reader assays) or cuvettes (for spectrophotometer assays)

  • Vortex mixer

Reagents:

  • Elastase: Human Neutrophil Elastase (HNE) or Porcine Pancreatic Elastase (PPE). Reconstitute according to the manufacturer's instructions.

  • N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (S-AVA-pNA): The chromogenic substrate.

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0. The optimal pH for many elastases.[3]

  • Substrate Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for preparing the substrate stock solution.[5][6]

  • p-Nitroaniline (pNA): For the generation of a standard curve.

  • Stop Solution (Optional): 50% Acetic Acid. Used in endpoint assays to stop the reaction.[7]

  • Ultrapure water

Experimental Protocols: A Step-by-Step Guide

This section details the procedures for preparing reagents and performing the elastase activity assay.

Reagent Preparation: The Foundation of a Successful Assay
  • Assay Buffer (0.1 M Tris-HCl, pH 8.0):

    • Dissolve 12.11 g of Tris base in 800 mL of ultrapure water.

    • Adjust the pH to 8.0 at 25°C using 1 M HCl.

    • Bring the final volume to 1 L with ultrapure water.

    • Store at 4°C.

  • Substrate Stock Solution (e.g., 20 mM S-AVA-pNA):

    • The molecular weight of S-AVA-pNA is 550.56 g/mol .[8]

    • Dissolve an appropriate amount of S-AVA-pNA in DMSO or DMF to achieve a 20 mM concentration. For example, dissolve 11.01 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[5][9]

  • Working Substrate Solution (e.g., 1 mM):

    • On the day of the experiment, dilute the 20 mM stock solution 1:20 in Assay Buffer to a final concentration of 1 mM.

    • Prepare this solution fresh before each use.

  • Elastase Working Solution:

    • Dilute the elastase stock solution in cold (4°C) Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear rate of absorbance change over the desired time course (typically a ΔA410/min of 0.02-0.04).[3]

  • p-Nitroaniline Standard Curve Solutions:

    • Prepare a 1 mM stock solution of p-nitroaniline in Assay Buffer. The molecular weight of p-nitroaniline is 138.12 g/mol .[10]

    • Perform serial dilutions of the 1 mM stock solution in Assay Buffer to create a range of standards (e.g., 0, 25, 50, 100, 150, 200 µM).

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer setup_plate Set up 96-well plate: Standards, Samples, Controls prep_buffer->setup_plate prep_substrate Prepare Substrate Stock and Working Solutions add_substrate Initiate reaction with Substrate prep_substrate->add_substrate prep_enzyme Prepare Elastase Working Solution add_enzyme Add Elastase to Samples prep_enzyme->add_enzyme prep_standards Prepare pNA Standards prep_standards->setup_plate setup_plate->add_enzyme add_enzyme->add_substrate incubate Incubate at specified temperature add_substrate->incubate read_absorbance Read Absorbance at 410 nm (Kinetic or Endpoint) incubate->read_absorbance plot_standards Plot pNA Standard Curve read_absorbance->plot_standards calc_rate Calculate Rate of Reaction (ΔA410/min) read_absorbance->calc_rate calc_activity Calculate Elastase Activity plot_standards->calc_activity calc_rate->calc_activity

Caption: Workflow for the elastase activity assay.

Assay Procedure (96-well Plate Format)
  • Set up the plate:

    • pNA Standards: Add 100 µL of each p-nitroaniline standard dilution to separate wells.

    • Samples: Add your sample containing elastase (e.g., purified enzyme, cell lysate, biological fluid) to the wells. Adjust the final volume to 50 µL with Assay Buffer.

    • Blank/Negative Control: Add 50 µL of Assay Buffer to at least three wells. This will be used to subtract the background absorbance.

    • Positive Control: Add a known concentration of elastase to several wells.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibration.

  • Initiate the reaction:

    • Add 50 µL of the 1 mM Working Substrate Solution to all wells (except the pNA standards). The final volume in the reaction wells will be 100 µL.

    • Mix the contents of the wells gently by pipetting or using a plate shaker.

  • Measure absorbance:

    • Kinetic Assay (Recommended): Immediately place the plate in the microplate reader and begin measuring the absorbance at 410 nm every minute for 15-30 minutes.

    • Endpoint Assay: Incubate the plate for a fixed period (e.g., 30 minutes). Stop the reaction by adding 50 µL of Stop Solution (50% Acetic Acid). Measure the absorbance at 410 nm.

Data Analysis and Interpretation: From Absorbance to Activity

p-Nitroaniline Standard Curve
  • Subtract the average absorbance of the blank (0 µM pNA) from the absorbance readings of all the pNA standards.

  • Plot the corrected absorbance values (Y-axis) against the corresponding p-nitroaniline concentrations (X-axis).

  • Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope. The slope represents the change in absorbance per µM of pNA.

Calculation of Elastase Activity
  • For the kinetic assay, determine the rate of the reaction (ΔA410/min) from the linear portion of the absorbance versus time plot for each sample.

  • Subtract the rate of the blank from the rate of each sample to correct for any background signal.

  • Use the following formula to calculate the elastase activity:

    Activity (µmol/min/mL or U/mL) = (ΔA410/min) / (ε × l) × (Reaction Volume / Sample Volume) × Dilution Factor

    Where:

    • ΔA410/min: The rate of change in absorbance at 410 nm per minute.

    • ε (epsilon): The molar extinction coefficient of p-nitroaniline, which is 8,800 M⁻¹cm⁻¹.[4][11]

    • l: The path length of the light in the well (in cm). This is typically provided by the microplate reader manufacturer or can be determined empirically. For a standard 96-well plate with a 100 µL volume, the path length is approximately 0.2-0.3 cm.

    • Reaction Volume: The total volume of the reaction in the well (in mL).

    • Sample Volume: The volume of the enzyme sample added to the well (in mL).

    • Dilution Factor: The dilution factor of the original sample, if any.

    One unit (U) of elastase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at the specified conditions.[3]

Sample Data Table
SampleΔA410/minCorrected ΔA410/minElastase Activity (U/mL)
Blank0.0020.0000.00
Positive Control0.0350.033Calculated Value
Sample 10.0280.026Calculated Value
Sample 20.0150.013Calculated Value

Michaelis-Menten Kinetics: A Deeper Dive into Enzyme Behavior

For a more in-depth characterization of the enzyme, including its affinity for the substrate and its maximum reaction rate, a Michaelis-Menten kinetic analysis can be performed.[12][13][14] This involves measuring the initial reaction rate at various substrate concentrations.

By plotting the initial velocity (V₀) against the substrate concentration ([S]), a hyperbolic curve is obtained. From this curve, the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined.[14]

  • Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.[14]

  • Km: The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.[15]

Troubleshooting: Navigating Common Assay Challenges

Problem Possible Cause Solution
No or low signal Inactive enzyme or substrate.Check the storage conditions and age of the enzyme and substrate. Prepare fresh reagents.
Incorrect buffer pH.Verify the pH of the assay buffer.
Presence of an inhibitor in the sample.Dilute the sample or use a purification step to remove potential inhibitors.
High background Contamination of reagents.Use fresh, high-purity reagents and sterile techniques.
Autohydrolysis of the substrate.Prepare the working substrate solution fresh and keep it on ice. Run a "substrate only" blank to assess the rate of autohydrolysis.
Non-linear reaction rate Substrate depletion.Use a lower enzyme concentration or a higher substrate concentration. Ensure the initial rate is measured before significant substrate is consumed.
Enzyme instability.Perform the assay at the optimal temperature and pH for the enzyme. Minimize the time the enzyme is in a diluted state.
High well-to-well variability Inaccurate pipetting.Use calibrated pipettes and ensure proper mixing in each well.[16]
Temperature gradients across the plate.Ensure the plate is uniformly equilibrated to the assay temperature before starting the reaction.[16]

Conclusion: A Robust Tool for Elastase Research

The colorimetric assay using N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide provides a sensitive, reliable, and high-throughput method for measuring elastase activity. Its simplicity and adaptability make it an invaluable tool for researchers in academia and the pharmaceutical industry. By understanding the principles behind the assay and following the detailed protocols outlined in this guide, scientists can obtain accurate and reproducible data to advance our understanding of elastase biology and develop novel therapeutic strategies targeting elastase-mediated diseases.

References

  • Korkmaz, B., Attucci, S., Juliano, L., Kalupov, T., Gauthier, F., & Moreau, T. (2003). Design and use of highly specific substrates of neutrophil elastase and proteinase 3. American Journal of Respiratory Cell and Molecular Biology, 28(4), 523-533.
  • Korkmaz, B., Attucci, S., Juliano, L., Kalupov, T., Gauthier, F., & Moreau, T. (2003). Design and Use of Highly Specific Substrates of Neutrophil Elastase and Proteinase 3. American Journal of Respiratory Cell and Molecular Biology, 28(4), 523-533.
  • Elastase, Human Neutrophil CAS 9004-06-2 | 324681. (n.d.). Merck Millipore. Retrieved from [Link]

  • Global Substrate Profiling of Proteases in Human Neutrophil Extracellular Traps Reveals Consensus Motif Predominantly Contributed by Elastase. (2014). PLOS One.
  • Quantification of serum elastase inhibitory activity in patients with pulmonary emphysema with and without alpha-1 antitrypsin deficiency. (2020). PLOS One.
  • Kinetics - Control Of Enzyme Activity - MCAT Content. (n.d.). Jack Westin. Retrieved from [Link]

  • What is the most appropriate way to dissolve and stock N-succinyl-Ala-Ala-Ala-p-nitroanilide (elastase substrate) in solution? (2021). ResearchGate. Retrieved from [Link]

  • Michaelis–Menten kinetics. (n.d.). In Wikipedia. Retrieved from [Link]

  • Optimization of elastolysis conditions and elastolytic kinetic analysis with elastase from Bacillus licheniformis ZJUEL31410. (2011). African Journal of Biotechnology.
  • Solved What is the molarity of p nitroaniline in a solution. (2021). Chegg.com. Retrieved from [Link]

  • Neutrophil Elastase Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. (2024). TeachMePhysiology. Retrieved from [Link]

  • The Equations of Enzyme Kinetics. (2016). Chemistry LibreTexts. Retrieved from [Link]

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide, elastase substrate. (n.d.). Scientific Laboratory Supplies. Retrieved from [Link]

  • Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. (2023).
  • p-Nitroaniline. (n.d.). NIST WebBook. Retrieved from [Link]

  • Stool Elastase. (2021). Testing.com. Retrieved from [Link]

  • Development of an assay for in vivo human neutrophil elastase activity. Increased elastase activity in patients with alpha 1-proteinase inhibitor deficiency. (1987).
  • Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substr
  • Elastase Testing Information for Patients. (n.d.). Calprotectin. Retrieved from [Link]

  • Diagnostic Performance of Measurement of Fecal Elastase-1 in Detection of Exocrine Pancreatic Insufficiency – Systematic Review and Meta-analysis. (2017).

Sources

Application Note: High-Throughput Screening of Serine Proteases Using N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide

[1][2]

Introduction & Scientific Rationale

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-AAVA-pNA) is a synthetic chromogenic peptide substrate designed for the specific assessment of serine proteases with elastase-like or subtilisin-like specificity.[1][2] Unlike the canonical Human Neutrophil Elastase (HNE) substrate MeOSuc-Ala-Ala-Pro-Val-pNA, which targets the S1 hydrophobic pocket with Valine, Suc-AAVA-pNA presents an Alanine at the P1 position and Valine at P2.[1][2]

This structural distinction makes Suc-AAVA-pNA particularly valuable for:

  • Subtilisin Screening: It is a preferred substrate for subtilisin Carlsberg and Bacillus alkaline proteases, which favor the hydrophobic stretch of Ala-Ala-Val-Ala.[1][2]

  • Specificity Profiling: Differentiating between HNE (which strongly prefers P1-Val) and microbial elastases or Proteinase 3 (which may tolerate P1-Ala).[1][2]

  • Kinetic Stability: The N-succinyl cap protects against aminopeptidase degradation, ensuring signal fidelity during extended HTS incubation times.

Mechanism of Action

The assay relies on the proteolytic hydrolysis of the amide bond between the C-terminal Alanine and the p-nitroaniline (pNA) reporter group.[1]

  • Intact Substrate: Colorless (Absorption max < 300 nm).[1][2]

  • Cleaved Product: Free p-nitroaniline (Yellow), absorbing strongly at 405–410 nm .[1][2]

The rate of absorbance increase at 405 nm is directly proportional to enzyme activity, following Michaelis-Menten kinetics.

ReactionMechanismEnzymeSerine Protease(Enzyme)Complex[ES] Complex(Transient)Enzyme->ComplexBindingSubstrateSuc-Ala-Ala-Val-Ala-pNA(Colorless Substrate)Substrate->ComplexBindingComplex->EnzymeRecyclingProduct1Suc-Ala-Ala-Val-Ala-COOH(Peptide Product)Complex->Product1HydrolysisProduct2p-Nitroaniline(Yellow Chromophore)Abs @ 405nmComplex->Product2Signal Release

Figure 1: Enzymatic hydrolysis mechanism of Suc-AAVA-pNA. The release of p-nitroaniline provides a quantifiable optical signal.[3]

Materials & Preparation

Reagents
  • Substrate: N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (High purity >98%).

  • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1][2] Note: DMF is often preferred for pNA substrates to prevent freezing artifacts, but DMSO is standard for compound libraries.

  • Assay Buffer Components: Tris-HCl or HEPES, NaCl, CaCl₂, Tween-20.[1][2]

  • Control Inhibitor: PMSF (generic) or Elastatinal (specific).[1][2]

Solution Preparation (Standardized)

A. Substrate Stock Solution (20 mM) Dissolve the substrate powder in anhydrous DMF or DMSO.[1]

  • Calculation: MW of Suc-AAVA-pNA ≈ 550.6 g/mol .[1][2]

  • To make 1 mL of 20 mM: Dissolve 11.0 mg in 1 mL solvent.

  • Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.[1][2]

B. HTS Assay Buffer (pH 7.8) Prepare fresh or store at 4°C.

  • 100 mM HEPES (or Tris-HCl), pH 7.8[1][2]

  • 100 mM NaCl (Stabilizes ionic strength)[1][2]

  • 10 mM CaCl₂ (Critical for calcium-dependent proteases like subtilisins)[1][2]

  • 0.05% Tween-20 (Prevents enzyme adsorption to plastics)[1][2]

C. p-Nitroaniline Standard (for Quantitation) Dissolve pure p-nitroaniline in Assay Buffer to generate a standard curve (0–200 µM).[1][2] This converts Absorbance Units (OD) to micromoles of product, correcting for pathlength variations in microplates.[1][2]

High-Throughput Screening Protocol

Format: 384-well microplate (Black-walled, clear bottom for absorbance).[1][2] Final Assay Volume: 50 µL.

Experimental Workflow (Automated)

HTS_Workflowcluster_prepPhase 1: Incubationcluster_reactionPhase 2: Kinetic ReactionStartStart: Plate PrepStep1Dispense 10 µL Test Compounds(in <1% DMSO final)Start->Step1Step2Dispense 20 µL Enzyme Solution(Optimized Conc.)Step1->Step2Step3Incubate 15-30 min @ 25°C(Equilibrium Binding)Step2->Step3Step4Dispense 20 µL Substrate Mix(Suc-AAVA-pNA)Step3->Step4Step5Continuous Read (Kinetic)Abs 405 nmEvery 60s for 30 minStep4->Step5EndData Analysis(Slope Calculation)Step5->End

Figure 2: Step-by-step HTS workflow for inhibitor screening.

Detailed Pipetting Scheme (384-Well)
ComponentVolumeFinal Conc.Notes
1. Test Compound 10 µL10 µM (varies)Diluted in Assay Buffer (max 1% DMSO final).
2. Enzyme Solution 20 µL5–50 nMTitrate beforehand to ensure linear velocity.
Centrifuge/Shake--Mix 30s, Incubate 15 min @ RT.
3. Substrate Mix 20 µL100–500 µMStart reaction. Concentration ≈ Km (see below).[1][2]
Total Volume 50 µL
Kinetic Parameters & Optimization

Before running the screen, you must determine the

1
  • Run a substrate titration (0 to 2 mM).[1]

  • Fit data to the Michaelis-Menten equation.

  • HTS Standard: Use [Substrate] =

    
    .[1] This balances signal intensity with sensitivity to competitive inhibitors (Cheng-Prusoff alignment).[1][2]
    
    • Typical

      
       for Elastase-like enzymes: 0.2 – 1.0 mM.
      

Data Analysis & Validation

Primary Calculation (Velocity)

Do not use endpoint data if possible.[1][2] Kinetic reads filter out artifacts (bubbles, precipitation).[1][2]

  • Plot OD₄₀₅ vs. Time (min).[1]

  • Select the linear portion (initial velocity,

    
    ).[1]
    
  • Calculate Slope (

    
    ).[1]
    
Percent Inhibition
  • 
    : Slope of test compound well.[1][2]
    
  • 
    : Slope of DMSO control (Enzyme + Substrate).[1][2]
    
  • 
    : Slope of No Enzyme control (Buffer + Substrate).[1][2]
    
Assay Robustness (Z' Factor)

A Z' factor > 0.5 is required for HTS validation.[1][2]

12
  • 
    : Standard deviation.
    
  • 
    : Mean signal.
    
  • Pos: Max signal (Enzyme + Substrate).[1][2]

  • Neg: Background (No Enzyme).

Troubleshooting & Technical Notes

IssueProbable CauseCorrective Action
High Background (T=0) Spontaneous hydrolysis or degraded substrate.[1][2]Check stock solution color (should be clear/pale).[1][2] Store stocks at -20°C anhydrous.
Non-Linear Kinetics Substrate depletion (>10% conversion).[1][2]Reduce Enzyme concentration or decrease assay time.
Low Signal pH mismatch.pNA extinction coefficient drops at acidic pH. Ensure Buffer pH > 7.0.
Inner Filter Effect Colored test compounds.Use kinetic read mode (slope) rather than endpoint to subtract baseline absorbance.
Precipitation Substrate insolubility.Ensure final DMSO/DMF concentration is < 5%.[4] Add 0.05% Tween-20.[1][2]

Technical Note on Specificity: While Suc-AAVA-pNA is an excellent substrate for subtilisins and general elastase activity, Human Neutrophil Elastase (HNE) generally shows higher catalytic efficiency (

MeOSuc-AAPV-pNA12

References

  • Sigma-Aldrich. "Product Information: N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Cat No.[1][2][5][6][7] S7632)." Sigma-Aldrich Technical Bulletins. Accessed October 2023. Link[1][2]

  • Bieth, J., et al. (1974).[1] "The elasticolytic activity of leukocyte elastase." Biochemical Medicine, 11(4), 350-357.[1][2][8] Link

  • Lottenberg, R., & Jackson, C. M. (1983).[9] "Solution composition dependent variation in extinction coefficients for p-nitroaniline." Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564.[1][2] Link

  • Nakajima, K., et al. (1979).[1][8] "Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase." Journal of Biological Chemistry, 254(10), 4027-4032.[1][2][8] Link

  • Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73.[1][2] Link[1][2]

Application Note: High-Throughput Screening of Serine Protease Inhibitors Using Suc-Ala-Ala-Val-Ala-pNA

[1]

Abstract & Introduction

Protease inhibitor discovery is a cornerstone of therapeutic development for inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and acute lung injury. Human Neutrophil Elastase (HNE) is a primary target in these pathologies due to its ability to degrade extracellular matrix components (elastin, collagen, proteoglycans).

This application note details the protocol for screening HNE inhibitors using the chromogenic substrate N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-AAVA-pNA) .[1] While MeO-Suc-Ala-Ala-Pro-Val-pNA is often cited for its high specificity, Suc-AAVA-pNA represents a critical tool for exploring P2-subsite specificity (Valine vs. Proline) and is widely used in broad-spectrum serine protease profiling (including Subtilisins).[1]

Assay Principle

The assay relies on the specific hydrolysis of the amide bond between the C-terminal Alanine and the p-nitroanilide (pNA) moiety.

  • Substrate: Suc-Ala-Ala-Val-Ala-pNA (Colorless).[1]

  • Enzyme Action: HNE recognizes the Ala-Ala-Val-Ala sequence (preferring small hydrophobic residues at P1).[1]

  • Release: Cleavage releases free p-nitroaniline.[1]

  • Detection: p-nitroaniline absorbs strongly at 405–410 nm (Yellow), allowing real-time kinetic monitoring.[1]

ReactionMechanismSubstrateSuc-Ala-Ala-Val-Ala-pNA(Colorless Substrate)ComplexEnzyme-SubstrateComplexSubstrate->Complex+ HNE (Enzyme)ProductsSuc-Ala-Ala-Val-Ala (Peptide)+ p-Nitroaniline (Yellow)Complex->ProductsHydrolysis(405 nm Absorbance Increase)

Figure 1: Enzymatic hydrolysis mechanism of Suc-AAVA-pNA by Serine Proteases.[1]

Material Preparation & Chemical Properties[1][2][3][4]

Safety Note: p-nitroaniline is toxic.[1] Handle all substrates and cleavage products with appropriate PPE.

Substrate Properties
PropertySpecification
Chemical Name N-Succinyl-L-alanyl-L-alanyl-L-valyl-L-alanine 4-nitroanilide
Molecular Weight ~550.6 g/mol
Solubility Soluble in DMSO, DMF.[1] Poorly soluble in water (hydrophobic).[1]
Storage -20°C (Desiccated). Protect from light and moisture.
Absorbance Max 315 nm (Intact); 410 nm (Cleaved pNA)
Extinction Coeff.

(for free pNA)
Reagent Setup
  • Assay Buffer (Critical for HNE Stability):

    • 100 mM HEPES or Tris-HCl, pH 7.5[1]

    • 500 mM NaCl (High ionic strength is mandatory to prevent HNE adsorption to plastics and autolysis).

    • 0.05% Brij-35 (Non-ionic surfactant to reduce surface tension).[1]

    • Note: Prepare fresh. Filter through 0.22 µm membrane.

  • Substrate Stock (20 mM):

    • Dissolve 11.0 mg of Suc-AAVA-pNA in 1.0 mL of anhydrous DMSO .

    • Expert Tip: Avoid aqueous buffers for the stock solution to prevent spontaneous hydrolysis. Aliquot and store at -20°C.

  • Enzyme Stock (HNE):

    • Reconstitute lyophilized HNE in 50 mM Sodium Acetate (pH 5.5) + 200 mM NaCl.

    • Why pH 5.5? HNE is stable at acidic pH; it autolyses rapidly at neutral pH if not bound to substrate.

    • Dilute to working concentration (e.g., 20-50 nM) in Assay Buffer immediately before use.[1]

Protocol 1: Kinetic Characterization ( Determination)

Scientific Integrity Check: You cannot screen inhibitors accurately without knowing the Michaelis constant (




Objective: Determine


  • Plate Setup: Use a clear, flat-bottom 96-well plate.

  • Substrate Gradient: Prepare 8 serial dilutions of Suc-AAVA-pNA in Assay Buffer (Range: 0 mM to 4 mM). Note: Keep DMSO constant (< 5%).

  • Reaction:

    • Add 150 µL Substrate dilution per well.

    • Initiate with 50 µL Enzyme working solution (Final conc: ~10 nM).[1]

  • Measurement:

    • Immediately read Absorbance at 405 nm in Kinetic Mode (1 read every 30 sec for 20 min) at 25°C or 37°C.

  • Analysis:

    • Calculate initial velocity (

      
      , 
      
      
      ) for each concentration.
    • Plot

      
       vs. 
      
      
      and fit to the Michaelis-Menten equation to derive
      
      
      .[1]

Protocol 2: High-Throughput Inhibitor Screening ( )

This protocol is designed for determining the potency of test compounds.[2][3]

Experimental Workflow

ScreeningWorkflowStep11. Pre-IncubationEnzyme + Inhibitor (15 min)Allows slow-binding inhibitors to equilibrateStep22. Substrate AdditionAdd Suc-AAVA-pNA (at Km concentration)Step1->Step2Step33. Kinetic ReadAbs @ 405nm, 30-60 minStep2->Step3Step44. Data AnalysisCalculate Velocity (Slope)Determine % InhibitionStep3->Step4

Figure 2: Step-by-step workflow for HTS inhibitor screening.

Detailed Steps:
  • Compound Preparation:

    • Prepare 100x stocks of test inhibitors in DMSO.

    • Include Sivelestat (or Elastatinal) as a positive control.

    • Include a DMSO-only vehicle control (0% Inhibition).[1]

    • Include a "No Enzyme" control (Background).[1]

  • Incubation (The "Lag" Phase):

    • Add 10 µL of Test Inhibitor (diluted in buffer) to wells.

    • Add 90 µL of HNE Enzyme Solution (diluted in Assay Buffer).

    • Incubate 15-30 minutes at 25°C.

    • Expert Insight: Many protease inhibitors are "slow-tight binders."[1] Skipping this pre-incubation can lead to underestimation of potency (higher

      
      ).[1]
      
  • Reaction Initiation:

    • Add 100 µL of Suc-AAVA-pNA substrate solution.[1]

    • Target Concentration: Final

      
       should equal the 
      
      
      determined in Protocol 1 (typically 0.5 – 2.0 mM for this substrate class).
  • Kinetic Monitoring:

    • Read Absorbance (405 nm) every 60 seconds for 30-60 minutes.

    • Ensure the reaction remains linear (

      
      ) during the measurement window.
      

Data Analysis & Calculations

Velocity Calculation

Determine the slope of the linear portion of the curve (

Percent Inhibition
1
Determination

Plot % Inhibition vs. log[Inhibitor].[1] Fit data to a 4-parameter logistic (sigmoidal) model.[1]

Calculation (Cheng-Prusoff)

To compare data across different labs or substrates, convert


1
  • 
    :  Substrate concentration used in the assay.
    
  • 
    :  Michaelis constant determined in Protocol 1.
    
  • Note: If

    
    , then 
    
    
    .[1]

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Non-Linear Kinetics Substrate depletion or Enzyme instabilityReduce enzyme concentration.[1] Ensure high salt (500mM NaCl) in buffer.[1]
High Background Spontaneous hydrolysisUse fresh substrate. Keep stocks anhydrous. Subtract "No Enzyme" blanks.
Low Signal Low enzyme activity or

mismatch
Titrate enzyme first. Ensure

is near

. Check pH (7.5-8.0 is optimal).[1]
Inconsistent IC50 DMSO interferenceKeep final DMSO < 5%. HNE is generally tolerant, but high organic solvents can denature it.
Colored Compounds Inner Filter EffectIf inhibitor absorbs at 405 nm, use a "No Enzyme" blank containing the inhibitor to correct baseline.

References

  • Bieth, J., et al. (1974). "The inhibition of human leukocyte elastase by basic pancreatic trypsin inhibitor." Biochemical Medicine, 11(4), 350-357.[1]

  • Nakajima, K., et al. (1979).[4] "Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase." Journal of Biological Chemistry, 254(10), 4027-4032.[1]

  • Cheng, Y., & Prusoff, W. H. (1973).[5] "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.[1]

  • Sigma-Aldrich. "Enzymatic Assay of Elastase using Suc-Ala-Ala-Ala-pNA."[1][6] (Standard Protocol for pNA substrates).

Calculating enzyme kinetics with N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of Serine Proteases using N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide

Abstract

This technical guide details the protocol for the kinetic characterization of elastase-like and subtilisin-like serine proteases using the chromogenic substrate N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-AAVA-pNA) . Unlike the highly specific Human Neutrophil Elastase (HNE) substrate (MeOSuc-AAPV-pNA), Suc-AAVA-pNA offers a broader specificity profile, making it an ideal tool for characterizing bacterial elastases (e.g., Pseudomonas elastase), subtilisins (e.g., Subtilisin Carlsberg), and pancreatic elastase. This guide covers reagent preparation, linearity optimization, determination of kinetic constants (


, 

), and inhibition studies (

), emphasizing data integrity and self-validating experimental design.

Principle of Assay

The assay relies on the specific hydrolysis of the amide bond between the C-terminal alanine residue and the p-nitroanilide (pNA) reporter group.

  • Substrate: The tetrapeptide backbone (Succinyl-Ala-Ala-Val-Ala) mimics the natural cleavage site of elastin.

  • Reaction: Upon enzyme binding, the scissile bond is cleaved, releasing free p-nitroaniline.

  • Detection: The substrate is colorless, whereas free p-nitroaniline absorbs strongly at 405 nm (yellow). The rate of absorbance increase is directly proportional to enzyme activity.

Reaction Scheme:



Materials & Reagents

ComponentSpecificationStorageNotes
Substrate N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide-20°CDesiccate. MW ≈ 593.6 g/mol .
Solvent DMSO (Anhydrous) or DMFRTAvoid moisture uptake.[1]
Assay Buffer 100 mM Tris-HCl, pH 8.04°CAdd 0.01% Triton X-100 to prevent surface adsorption.
Stop Solution 10% Acetic Acid or 1 M Formic AcidRTOptional for endpoint assays.
Standard p-Nitroaniline (pNA)RTHigh purity (>99%) for standard curve.

Experimental Protocol

Reagent Preparation
  • Substrate Stock (20 mM): Dissolve 11.87 mg of Suc-AAVA-pNA in 1.0 mL of anhydrous DMSO. Vortex until fully dissolved. Store in aliquots at -20°C.

  • Enzyme Stock: Reconstitute lyophilized enzyme in Assay Buffer to ~1 mg/mL. Keep on ice.

  • pNA Standard Stock (10 mM): Dissolve 1.38 mg of p-nitroaniline in 1.0 mL DMSO.

Critical Step: The pNA Standard Curve

Why this is mandatory: Extinction coefficients (


) for pNA vary with pH, buffer composition, and temperature. Relying on a literature value (e.g., 8,800 or 10,500 

) introduces systematic error.
  • Prepare a dilution series of pNA (0 to 200

    
    M) in Assay Buffer.
    
  • Add 100

    
    L per well in a clear 96-well plate.
    
  • Measure Absorbance at 405 nm (

    
    ).[2]
    
  • Plot

    
     (y-axis) vs. Concentration (x-axis).
    
  • Calculate the slope.[2] This is your specific micromolar extinction coefficient (

    
    ), typically 
    
    
    
    .
Enzyme Titration (Linearity Check)

Objective: Determine the optimal enzyme concentration where the reaction velocity is linear and consumes <10% substrate.

  • Plate Setup: Add 10

    
    L of Enzyme (diluted 1:100 to 1:10,000) to wells.
    
  • Substrate: Add 90

    
    L of 1 mM Suc-AAVA-pNA (diluted in buffer).
    
  • Measurement: Monitor

    
     every 30 seconds for 10 minutes (Kinetic Mode).
    
  • Selection: Choose an enzyme dilution that yields a slope (

    
    ) between 0.02 and 0.10. This ensures signal sufficiency without substrate depletion artifacts.
    
Determination of Kinetic Constants ( , )
  • Substrate Dilution: Prepare 8 concentrations of Suc-AAVA-pNA ranging from

    
     to 
    
    
    
    . (Estimated range: 0.05 mM to 5.0 mM).[3]
  • Reaction:

    • Pipette 90

      
      L of Substrate dilutions into the plate.
      
    • Incubate at 25°C or 37°C for 5 minutes.

    • Add 10

      
      L of optimized Enzyme solution to initiate.
      
  • Data Acquisition: Measure

    
     immediately in kinetic mode for 10 minutes.
    

Data Analysis & Calculations

Step 1: Calculate Initial Velocity ( )

For each substrate concentration, determine the slope of the linear portion of the curve (


). Convert this to concentration units (

) using your standard curve slope (

):


Step 2: Michaelis-Menten Fitting

Fit the data (


 vs. 

) to the Michaelis-Menten equation using non-linear regression (e.g., GraphPad Prism):


  • 
     (Michaelis Constant):  The substrate concentration at half 
    
    
    
    . Indicates affinity.
  • 
     (Turnover Number): 
    
    
    
    . Indicates catalytic efficiency.[1]

Visual Workflows

Figure 1: Assay Mechanism & Signal Generation

AssayMechanism Substrate Suc-AAVA-pNA (Colorless Substrate) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex + Enzyme Enzyme Serine Protease (Elastase/Subtilisin) Enzyme->ES_Complex Product1 Suc-AAVA (Peptide Product) ES_Complex->Product1 Hydrolysis Product2 p-Nitroaniline (Yellow Chromophore) ES_Complex->Product2 Release Detection Absorbance @ 405nm (Quantification) Product2->Detection Beer-Lambert Law

Caption: Reaction scheme showing the enzymatic hydrolysis of Suc-AAVA-pNA and the release of the chromogenic reporter.

Figure 2: Experimental Workflow & Data Logic

Workflow Start Start: Reagent Prep StdCurve 1. Generate pNA Standard Curve (Determine Extinction Coeff) Start->StdCurve Titration 2. Enzyme Titration (Find Linear Range) StdCurve->Titration KineticRun 3. Kinetic Assay (Vary [S] 0.05 - 5 mM) Titration->KineticRun Decision Is R² > 0.98? KineticRun->Decision Decision->Titration No (Re-optimize Enzyme) Analysis 4. Non-Linear Regression (Calculate Km, Vmax) Decision->Analysis Yes Inhibition Optional: IC50 Determination (Fixed [S] = Km) Analysis->Inhibition

Caption: Step-by-step experimental workflow ensuring data validity through checkpoints.

Troubleshooting & Optimization (Expert Insights)

  • Solubility Issues: If the substrate precipitates upon addition to the buffer, ensure the final DMSO concentration is <5%. You may warm the buffer to 37°C prior to addition.

  • Spontaneous Hydrolysis: Always include a "No Enzyme" control. Suc-AAVA-pNA can degrade slowly at pH > 8.5. Subtract the blank rate from all samples.

  • Inner Filter Effect: At high substrate concentrations (>2 mM), the substrate itself may absorb slightly at 405 nm. Use a "No Enzyme" blank for every substrate concentration to correct for this background absorbance.

References

  • Substrate Specificity & Synthesis

    • Title: "Sensitive substrates for human leukocyte and porcine pancreatic elastase: a study of the merits of various chromophoric and fluorogenic leaving groups."
    • Source: Analytical Biochemistry (1979).[4][5]

    • URL:[Link]

  • p-Nitroaniline Extinction Coefficients

    • Title: "Solution composition dependent variation in extinction coefficients for p-nitroaniline."
    • Source: Biochimica et Biophysica Acta (BBA) (1983).
    • URL:[Link]

  • General Protease Assay Protocols: Title: "Sigma-Aldrich Enzymatic Assay of Elastase (EC 3.4.21.36)." Source: Sigma-Aldrich Technical Library.

Sources

Spectrophotometric Determination of Protease Activity with N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Protease Activity Quantification

Proteases, a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, are fundamental to a vast array of biological processes. Their activities are intricately regulated, and dysregulation is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. Consequently, the accurate quantification of protease activity is a cornerstone of biochemical research, drug discovery, and clinical diagnostics. This application note provides a detailed guide to a robust and widely adopted method for determining protease activity: a spectrophotometric assay utilizing the chromogenic substrate N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-AAVA-pNA).

This substrate is particularly useful for assaying serine proteases with elastase-like or chymotrypsin-like specificity, such as subtilisin and various microbial alkaline proteases.[1] The peptide sequence Ala-Ala-Val-Ala is designed to be recognized and cleaved by proteases that prefer small, hydrophobic amino acids at the P1 position of the substrate.

Principle of the Assay: A Chromogenic Cascade

The spectrophotometric assay for protease activity using Suc-AAVA-pNA is predicated on a straightforward yet elegant principle. The substrate, N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide, is a synthetic peptide that is colorless in its intact form. When a target protease recognizes and cleaves the amide bond between the C-terminal alanine and the p-nitroanilide (pNA) moiety, the pNA is released.[2] In solution, free p-nitroaniline exhibits a distinct yellow color with a maximum absorbance at approximately 405-410 nm.[3][4] The rate of the increase in absorbance at this wavelength is directly proportional to the rate of pNA release, and thus, to the enzymatic activity of the protease under investigation.

The workflow for this assay is a self-validating system. The generation of a colored product is contingent upon the specific enzymatic cleavage of the substrate, providing a direct and continuous measure of protease activity. The initial rate of the reaction, where the substrate is not limiting, is a reliable measure of the enzyme's catalytic efficiency.

Assay_Principle Substrate N-Succinyl-Ala-Ala-Val-Ala-pNA (Colorless) Protease Protease (e.g., Elastase, Subtilisin) Substrate->Protease Binding Products N-Succinyl-Ala-Ala-Val-Ala + p-Nitroaniline (Yellow Product) Protease->Products Cleavage Spectrophotometer Spectrophotometer (Measure Absorbance at 410 nm) Products->Spectrophotometer Detection

Caption: Enzymatic cleavage of Suc-AAVA-pNA and detection.

Quantitative Data: Enzyme Kinetics with p-Nitroanilide Substrates

The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), are crucial for characterizing the efficiency and specificity of an enzyme for a given substrate. While extensive kinetic data for N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is not broadly compiled, data from closely related substrates provide valuable insights into the expected performance of this assay with various proteases.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Bacillus pumilus Alkaline ProteaseGlu-Ala-Ala-Ala-pNA3.78262.23 x 10⁵[4]
Human Pancreatic Elastase 2Glutaryl-Ala-Ala-Pro-Leu-pNA---[2]
Human Pancreatic Elastase 2Succinyl-Ala-Ala-Pro-Met-p-nitroanilide---[2]

Note: The table presents data for structurally similar substrates to provide a comparative context for the expected enzymatic activity with N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide.

Experimental Protocols

This section provides a detailed, step-by-step methodology for performing the protease activity assay using N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide. It is crucial to perform all steps with precision to ensure reproducible and accurate results.

Materials and Reagents
  • N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-AAVA-pNA)

  • Protease of interest (e.g., Subtilisin, Elastase, or a purified bacterial protease)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0 at 25°C

  • Substrate Solvent: Dimethyl sulfoxide (DMSO)

  • Microplate reader or spectrophotometer capable of reading absorbance at 410 nm

  • 96-well microplates or quartz cuvettes

  • Calibrated pipettes

Preparation of Reagents
  • Assay Buffer (100 mM Tris-HCl, pH 8.0):

    • Dissolve 12.11 g of Tris base in approximately 800 mL of ultrapure water.

    • Adjust the pH to 8.0 at 25°C using 1 M HCl.

    • Bring the final volume to 1 L with ultrapure water.

    • Rationale: Tris-HCl is a common buffer for protease assays as it provides stable pH in the optimal range for many serine proteases.

  • Substrate Stock Solution (e.g., 20 mM):

    • Dissolve the required amount of Suc-AAVA-pNA in DMSO. For example, to make a 20 mM stock solution, dissolve 11.01 mg of Suc-AAVA-pNA (MW: 550.56 g/mol ) in 1 mL of DMSO.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

    • Rationale: Suc-AAVA-pNA has limited aqueous solubility, and DMSO is a suitable solvent that is generally tolerated by enzymes at the final assay concentrations.[5]

  • Enzyme Solution:

    • Prepare a stock solution of the protease in a suitable buffer (e.g., the assay buffer or a buffer recommended by the supplier).

    • Immediately before the assay, dilute the enzyme stock solution to the desired working concentration in cold (4°C) assay buffer. The optimal concentration should be determined empirically to ensure a linear rate of product formation over the desired time course.

Assay Procedure

The following protocol is designed for a 96-well microplate format but can be adapted for cuvettes.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Reagents Prepare Assay Buffer, Substrate Stock, and Enzyme Dilutions AddBuffer Add Assay Buffer to wells Reagents->AddBuffer AddSubstrate Add Substrate Working Solution AddBuffer->AddSubstrate Preincubate Pre-incubate at 25°C for 5 min AddSubstrate->Preincubate AddEnzyme Initiate reaction by adding Enzyme Solution Preincubate->AddEnzyme Measure Immediately measure absorbance at 410 nm kinetically over 5-10 minutes AddEnzyme->Measure Calculate Determine the rate of reaction (ΔA410/min) Measure->Calculate Activity Calculate Protease Activity (U/mL) Calculate->Activity

Caption: Experimental workflow for the protease activity assay.

Step-by-Step Protocol:

  • Set up the reaction plate:

    • To each well of a 96-well plate, add the appropriate volume of assay buffer.

    • Include control wells:

      • Blank (No Enzyme): Contains assay buffer and substrate, but no enzyme. This accounts for any non-enzymatic hydrolysis of the substrate.

      • Enzyme Control (No Substrate): Contains assay buffer and enzyme, but no substrate. This accounts for any background absorbance from the enzyme solution.

  • Add the substrate:

    • Add the Suc-AAVA-pNA substrate working solution to each well to achieve the desired final concentration. A typical starting concentration is in the range of the expected Km.

  • Pre-incubation:

    • Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes to allow the reaction components to reach thermal equilibrium.[6]

  • Initiate the reaction:

    • Initiate the enzymatic reaction by adding the diluted enzyme solution to the appropriate wells.

  • Measure absorbance:

    • Immediately place the plate in a microplate reader set to 25°C.

    • Measure the absorbance at 410 nm in kinetic mode, taking readings every 30-60 seconds for a period of 5-10 minutes.

Data Analysis and Interpretation

The primary data obtained from this assay is the change in absorbance at 410 nm over time. The initial, linear portion of this curve represents the initial velocity (v₀) of the reaction.

Calculation of Protease Activity:

The activity of the protease is calculated using the Beer-Lambert law (A = εcl), where:

  • A is the absorbance

  • ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm)[3][4]

  • c is the concentration of p-nitroaniline (in M)

  • l is the path length of the light through the solution (in cm)

Formula for Calculating Protease Activity (in Units/mL):

Sources

Troubleshooting & Optimization

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide assay troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-AAVA-pNA) Assay Target Enzyme: Human Neutrophil Elastase (HNE) and related serine proteases. Detection Method: Colorimetric (Absorbance at 405 nm).[1]

Assay Mechanism & Principle[2][3]

User Question: How does this assay actually work? I need to understand the chemistry to explain my results.

Senior Scientist Response: The Suc-AAVA-pNA assay relies on the specific proteolytic cleavage of the amide bond between the C-terminal Alanine and the p-nitroanilide (pNA) reporter group.

  • The Substrate: N-Succinyl-Ala-Ala-Val-Ala-pNA mimics the elastin sequence, making it highly specific for Human Neutrophil Elastase (HNE) . The succinyl group at the N-terminus blocks aminopeptidase activity and improves solubility.

  • The Reaction: HNE recognizes the Val-Ala sequence at the P2-P1 positions. It hydrolyzes the amide bond, releasing free p-nitroaniline.

  • The Signal: Intact substrate is colorless. Free p-nitroaniline is yellow, absorbing strongly at 405 nm . The rate of color formation is directly proportional to enzyme activity.

Reaction Mechanism Diagram

G Substrate Suc-Ala-Ala-Val-Ala-pNA (Colorless Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme Human Neutrophil Elastase (Active Enzyme) Enzyme->Complex Complex->Enzyme Recycling Product1 Suc-Ala-Ala-Val-Ala (Peptide Byproduct) Complex->Product1 Hydrolysis Product2 p-Nitroaniline (pNA) (Yellow Chromophore) Abs @ 405 nm Complex->Product2 Signal Generation

Figure 1: Proteolytic hydrolysis of Suc-AAVA-pNA by Elastase releases the chromogenic pNA reporter.

Protocol Optimization & Setup (FAQs)

Q: What is the optimal buffer composition for Human Neutrophil Elastase? A: HNE is cationic and sticks to glass and plastic surfaces. You must use a high-ionic-strength buffer to prevent enzyme loss.

  • Standard Buffer: 100 mM HEPES or Tris-HCl, pH 7.5 – 8.0.

  • Critical Additive: 500 mM NaCl (High salt is essential to maintain HNE stability and solubility).

  • Optional: 0.01% Triton X-100 or Brij-35 (Reduces surface adsorption).

  • Avoid: Phosphate buffers (can sometimes inhibit specific serine proteases or precipitate with cations).

Q: How do I prepare the substrate stock? It won't dissolve in water. A: The peptide sequence is hydrophobic.

  • Solvent: Dissolve Suc-AAVA-pNA in dry DMSO (Dimethyl Sulfoxide) or DMF.

  • Concentration: Prepare a 20–50 mM master stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock into the assay buffer immediately before use. Keep the final DMSO concentration in the well < 10% (ideally < 1%) to avoid inhibiting the enzyme.

Q: What is the extinction coefficient for quantification? A: To calculate specific activity (Units/mg), use the extinction coefficient (


) of p-nitroaniline.
  • 
    :  9.96 mM⁻¹cm⁻¹ (or 9960 M⁻¹cm⁻¹).
    
  • Pathlength Correction: In a standard 1 cm cuvette,

    
    . In a 96-well plate, the pathlength depends on volume (e.g., 200 µL 
    
    
    
    0.6 cm). Best Practice: Run a pNA standard curve to determine the exact conversion factor for your specific plate and volume.

Troubleshooting Hub

Symptom 1: No Color Development (No Activity)

The reaction stays clear even after adding the enzyme.

Potential CauseDiagnosisSolution
Enzyme Inactivation HNE is unstable at low salt or low protein concentrations.Store HNE at -20°C in 50 mM Sodium Acetate (pH 5.5) + 200 mM NaCl. Dilute only immediately before use.
Inhibitor Contamination PMSF or AEBSF present in sample prep?Dialyze samples to remove serine protease inhibitors before the assay.
Wrong pH Check buffer pH.Ensure pH is 7.5–8.0. HNE activity drops sharply below pH 6.0.
Substrate Precipitation Turbidity visible in the well?Reduce substrate concentration or increase DMSO slightly (max 10%). Ensure buffer is warm (25°C).
Symptom 2: High Background (Yellow Blank)

The "No Enzyme" control turns yellow over time.

Potential CauseDiagnosisSolution
Spontaneous Hydrolysis pH > 8.5 or old substrate stock.Lower pH to 7.5. Make fresh substrate stock. pNA esters hydrolyze spontaneously in alkaline conditions.
Contaminated Buffer Bacterial growth in buffer.Filter-sterilize buffers (0.22 µm). Bacteria secrete proteases that cleave the substrate.
Oxidized Substrate Stock solution turned yellow/brown.Discard stock. Store DMSO stocks in the dark at -20°C with desiccant.
Symptom 3: Non-Linear Kinetics

The absorbance curve flattens out too quickly.

Potential CauseDiagnosisSolution
Substrate Depletion Signal plateaus before 10-15 mins.Reduce enzyme concentration. The reaction should remain linear for the initial velocity (

) measurement (typically <10% substrate conversion).
Inner Filter Effect OD > 2.0.Dilute the reaction. Most plate readers lose linearity above 2.0 OD.
Troubleshooting Logic Tree

Troubleshooting Start Start: Issue Identification Issue What is the primary symptom? Start->Issue NoSignal No Signal / Low Activity Issue->NoSignal HighBg High Background Issue->HighBg Variable Variable / Noisy Data Issue->Variable CheckEnzyme Check Enzyme Stock (Did it autodigest?) NoSignal->CheckEnzyme CheckPH Check Buffer pH (Is it > 8.0?) HighBg->CheckPH CheckSolubility Check Solubility (Precipitate in well?) Variable->CheckSolubility CheckSalt Is NaCl > 500 mM? (Required for stability) CheckEnzyme->CheckSalt Enzyme OK FreshEnzyme Use Fresh Enzyme Store at pH 5.5 CheckSalt->FreshEnzyme No Spontaneous Spontaneous Hydrolysis Reduce pH to 7.5 CheckPH->Spontaneous Yes CheckStock Check Substrate Stock (Is it yellow?) CheckPH->CheckStock No DMSO Increase DMSO (max 10%) or Warm Buffer CheckSolubility->DMSO Yes

Figure 2: Step-by-step decision matrix for diagnosing assay failures.

Advanced Analysis: Kinetics & Inhibition[4]

Determining and

To characterize HNE with Suc-AAVA-pNA, you must perform a Michaelis-Menten curve.

  • Substrate Range: Prepare 6–8 concentrations of Suc-AAVA-pNA ranging from 0.05 mM to 2.0 mM . (Note:

    
     is typically ~0.1–0.5 mM for this class of substrates).
    
  • Protocol: Measure the initial velocity (

    
    , 
    
    
    
    ) for each concentration.
  • Plot: Plot

    
     (y-axis) vs. [Substrate] (x-axis).
    
  • Fit: Use non-linear regression (Michaelis-Menten equation) to solve for

    
    .
    
Calculating for Inhibitors

When screening drug candidates:

  • Pre-incubation: Incubate Enzyme + Inhibitor for 15–30 minutes before adding the substrate. This allows slow-binding inhibitors to reach equilibrium.

  • Competition: High substrate concentrations can outcompete competitive inhibitors, artificially raising the

    
    .
    
  • Cheng-Prusoff Correction:

    
    
    Ensure you know the 
    
    
    
    of Suc-AAVA-pNA under your specific conditions to calculate the true affinity (
    
    
    ).

References

  • Bieth, J., Spiess, B., & Wermuth, C. G. (1974). The synthesis and analytical use of a highly sensitive and convenient substrate of elastase.[2][3] Biochemical Medicine, 11(4), 350-357.[4] Link

  • Nakajima, K., et al. (1979).[4][5] Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase. Journal of Biological Chemistry, 254(10), 4027-4032.[4] Link

  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Elastase using Suc-Ala-Ala-Ala-pNA.[4][6][7] Technical Bulletin. Link

  • Cayman Chemical. (n.d.). Neutrophil Elastase Activity Assay Kit Booklet. Product Manual. Link

  • Hajjar, E., et al. (2010). Structures of human neutrophil elastase in complex with deleterious mutations. Journal of Biological Chemistry. (Provides structural basis for Val-Ala specificity).

Sources

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide high background signal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting High Background Signal in N-Succinyl-Ala-Ala-Val-Ala-p-nitroanilide Assays Target Enzyme: Human Neutrophil Elastase (HNE), Pancreatic Elastase Detection Method: Colorimetric (Absorbance at 405 nm)

Mechanism of Action & Signal Generation

To resolve high background, one must first understand the signal generation mechanism. Suc-Ala-Ala-Val-Ala-pNA is a synthetic chromogenic substrate. It mimics the cleavage site of elastin. The signal is generated when the enzyme cleaves the amide bond between the C-terminal Alanine and the p-nitroaniline (pNA) reporter group.

  • Intact Substrate: Colorless (or faint yellow in high concentrations).

  • Free pNA: Bright yellow (Absorbance Max: 405–410 nm).

Reaction Pathway Diagram

ReactionMechanism cluster_conditions Critical Conditions Substrate Suc-Ala-Ala-Val-Ala-pNA (Colorless / Low OD405) Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme Elastase (Catalyst) Enzyme->Complex Product1 Suc-Ala-Ala-Val-Ala (Peptide Fragment) Complex->Product1 Hydrolysis Product2 Free p-Nitroaniline (Yellow / High OD405) Complex->Product2 Signal Generation Cond1 pH 7.5 - 8.0 Cond2 Temp 25°C - 37°C

Figure 1: Enzymatic hydrolysis mechanism of Suc-AAVA-pNA. Background noise arises when "Product 2" is generated non-enzymatically or when the "Substrate" precipitates.

Diagnostic Workflow: The "Triage" Phase

Before altering your protocol, use this logic tree to identify the source of the background signal.

DiagnosticTree Start High Background Signal (OD405 > 0.1 in Blank) CheckStock Check Stock Solution (Is it yellow?) Start->CheckStock YesStock Yes: Stock is Yellow CheckStock->YesStock NoStock No: Stock is Clear CheckStock->NoStock Issue1 Issue: Contaminated/Degraded Substrate (Free pNA present) YesStock->Issue1 Action1 Action: Purchase new substrate. Store powder at -20°C w/ desiccant. Issue1->Action1 CheckTurbidity Check Assay Well (Is it cloudy/turbid?) NoStock->CheckTurbidity YesCloud Yes: Cloudy CheckTurbidity->YesCloud NoCloud No: Clear Liquid CheckTurbidity->NoCloud Issue2 Issue: Substrate Precipitation (Solubility Limit Exceeded) YesCloud->Issue2 Action2 Action: Increase DMSO %. Lower Substrate Conc. Issue2->Action2 CheckDrift Does OD increase over time without enzyme? NoCloud->CheckDrift YesDrift Yes: Signal Drifts Up CheckDrift->YesDrift NoDrift No: Static High OD CheckDrift->NoDrift Issue3 Issue: Spontaneous Hydrolysis (pH > 8.5 or Temp > 37°C) YesDrift->Issue3 Action3 Action: Lower pH to 7.5-8.0. Check Buffer freshness. Issue3->Action3 Issue4 Issue: Plate/Reader Artifact or Buffer Contamination NoDrift->Issue4 Action4 Action: Check Plate cleanliness. Blank correction. Issue4->Action4

Figure 2: Diagnostic logic tree for isolating the root cause of high background in pNA assays.

Technical Troubleshooting & FAQs

Category A: Solubility & Precipitation (The "False" Signal)

Q: My background signal is high and erratic (noisy) between replicate wells. Why? A: This is likely light scattering , not true absorbance. Suc-AAVA-pNA is a hydrophobic peptide. If you dilute it directly from a powder into an aqueous buffer, or if the final concentration in the well is too high (>1 mM), it will form micro-precipitates. These particles scatter light, which the plate reader interprets as high absorbance.

Corrective Protocol:

  • Dissolve in Organic Solvent First: Prepare a 10–20 mM stock solution in 100% DMSO (Dimethyl Sulfoxide) or DMF. Do not use water.

  • Stepwise Dilution: Dilute the stock into the assay buffer immediately before use.

  • Solvent Limit: Ensure the final DMSO concentration in the well is < 10% . Most elastases tolerate up to 10% DMSO, but 1-5% is ideal to maintain solubility without inhibiting the enzyme.

ParameterRecommended LimitNotes
Stock Concentration 10 – 20 mMDissolve in dry DMSO. Store at -20°C.
Working Concentration 0.2 – 1.0 mMHigher concentrations risk precipitation.
Solvent Tolerance 1 – 10% DMSOEssential for keeping the hydrophobic peptide in solution.
Category B: Spontaneous Hydrolysis (The "Drifting" Signal)

Q: My "No Enzyme" control wells turn yellow over 30 minutes. Is my buffer contaminated? A: Not necessarily. This is likely spontaneous non-enzymatic hydrolysis . The amide bond linking pNA to the peptide is labile at alkaline pH (> 8.5) and high temperatures.[1]

Corrective Protocol:

  • Check pH: Elastase assays are typically run at pH 8.[2]0. If your buffer drifted to pH 8.5 or 9.0, spontaneous hydrolysis accelerates exponentially.

  • Fresh Buffer: Tris buffers have high temperature coefficients (pH drops as temperature rises). Prepare Tris-HCl pH 8.0 at the temperature of the assay (e.g., 25°C).

  • Subtract the Drift: In kinetic assays, run a "No Enzyme" control simultaneously. Subtract the slope of the blank from the slope of the sample.[3][4]

Category C: Substrate Purity

Q: My stock solution is yellow before I even start. Can I still use it? A: No. A yellow stock solution indicates that free p-nitroaniline is present, likely due to moisture ingress during storage or synthesis impurities.

  • Threshold: If the OD405 of a 1 mM solution (pathlength corrected to 1 cm) is > 0.2, the substrate is degraded.

  • Prevention: Store lyophilized powder with desiccant at -20°C. Warm to room temperature before opening the bottle to prevent condensation.

Validated Experimental Protocol

Reagents
  • Assay Buffer: 100 mM Tris-HCl, 500 mM NaCl, pH 8.0 (at 25°C).

  • Substrate Stock: 20 mM Suc-Ala-Ala-Val-Ala-pNA in DMSO.

  • Enzyme: Human Neutrophil Elastase (diluted in cold buffer immediately before use).

Step-by-Step Workflow
  • Preparation:

    • Dilute 20 mM Substrate Stock 1:20 into Assay Buffer to make a 1 mM Working Solution . (Note: This solution may be slightly cloudy; if so, lower concentration to 0.5 mM or increase DMSO to 5%).

  • Plating:

    • Test Wells: Add 150 µL Enzyme Solution.

    • Blank Wells: Add 150 µL Assay Buffer (No Enzyme).

  • Initiation:

    • Add 50 µL of 1 mM Working Substrate to all wells.

    • Final Volume: 200 µL.

    • Final Substrate Conc: 0.25 mM.

  • Measurement:

    • Immediately read Absorbance at 405 nm in kinetic mode (1 reading every 30 seconds for 10–20 minutes).

    • Temperature: 25°C.

Data Analysis (Self-Validating System)

To ensure the signal is real, calculate the Specific Activity using the extinction coefficient.



  • 
     : Change in absorbance per minute (slope).[5]
    
  • 
     : Total reaction volume (mL).
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Epsilon) : Molar extinction coefficient of pNA.[3]
    
    • Value:10,500 M⁻¹cm⁻¹ at 405 nm (or 8,800 M⁻¹cm⁻¹ at 410 nm).

  • 
     : Pathlength (cm). For a standard 96-well plate with 200 µL, 
    
    
    
    cm.
  • 
     : Volume of enzyme added (mL).
    

References

  • Worthington Biochemical Corporation. (n.d.). Elastase Assay Protocol. Retrieved from

    • Establishes the standard unit definition and pH 8.0 conditions for Suc-Ala3-pNA assays.
  • Sigma-Aldrich. (n.d.).[6] Enzymatic Assay of Elastase (EC 3.4.21.36). Retrieved from

    • Provides specific reagent concentrations and solvent recommend
  • BenchChem. (2025).[3][4] The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays. Retrieved from

    • Source for the molar extinction coefficient (~10,500 M⁻¹cm⁻¹ at 405 nm) and troubleshooting pNA standard curves.
  • Bieth, J., Spiess, B., & Wermuth, C. G. (1974). The synthesis and analytical use of a highly sensitive and convenient substrate of elastase. Biochemical Medicine, 11(4), 350-357.

    • The foundational paper describing the synthesis and specificity of Succinyl-trialanine-p-nitroanilide substr

Sources

Technical Support Center: Effect of pH on N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing the chromogenic substrate N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-AAVA-pNA). This document provides in-depth guidance, troubleshooting, and validated protocols to help you navigate the critical parameter of pH in your enzymatic assays. Our goal is to empower you with the foundational knowledge and practical steps needed to ensure the accuracy and reproducibility of your experimental results.

Understanding the Core Reaction

The hydrolysis of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is a cornerstone assay for measuring the activity of elastase and other related serine proteases. The enzyme catalyzes the cleavage of the amide bond between the valine residue and the p-nitroaniline (pNA) group. The released pNA is a yellow chromophore, and its formation can be continuously monitored by measuring the increase in absorbance at approximately 410 nm.[1][2] This direct relationship between product formation and absorbance allows for a straightforward, real-time kinetic analysis of enzyme activity.

Hydrolysis_Reaction sub Suc-Ala-Ala-Val-Ala-pNA (Colorless Substrate) enzyme Elastase sub->enzyme prod1 Suc-Ala-Ala-Val-Ala prod2 p-nitroaniline (pNA) (Yellow Product) enzyme->prod1 Hydrolysis enzyme->prod2 (pH Dependent)

Caption: Enzymatic hydrolysis of Suc-AAVA-pNA by elastase to yield the chromogenic product p-nitroaniline.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the influence of pH on this specific enzymatic assay.

Q1: What is the optimal pH for the hydrolysis of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide?

The optimal pH is not a property of the substrate itself, but rather of the specific enzyme being assayed. Different elastases from various sources exhibit peak activity at different pH values.

  • Porcine Pancreatic Elastase (PPE): This is one of the most commonly used elastases and it generally exhibits an optimal pH in the range of 8.0 to 8.5 .[3][4] Assays are frequently performed at pH 8.0 or 8.3.[2][5]

  • Human Leukocyte Elastase (HLE): The optimal pH for HLE with this substrate can be slightly different and is often reported around pH 7.5 , although some studies show maximal activity at a more alkaline pH of 9.5 in the absence of salt.[6][7]

It is crucial to consult the literature or the enzyme manufacturer's technical data sheet for the specific enzyme you are using. If the optimal pH is unknown, an empirical determination is highly recommended (see Protocol Section).

Q2: Why is pH a critical parameter in this assay?

The pH of the reaction buffer has a profound, dual impact on the assay system:

  • Effect on Enzyme Activity: The pH directly influences the ionization state of amino acid residues within the enzyme's active site, particularly the catalytic triad (Histidine, Aspartate, Serine) in serine proteases like elastase.[4] Proper ionization is essential for the enzyme to bind the substrate and carry out catalysis. Deviations from the optimal pH can lead to a rapid decrease in enzymatic activity and, at extreme values, irreversible denaturation of the enzyme.

  • Effect on the p-nitroaniline Chromophore: The absorbance spectrum of the product, p-nitroaniline, can shift with changes in solution composition, including ionic strength and pH.[8] While the absorbance maximum is generally near 410 nm, it is critical to maintain a constant, well-buffered pH throughout the experiment. This ensures that the molar extinction coefficient of p-nitroaniline remains consistent, which is a prerequisite for accurately converting the rate of change in absorbance to the rate of product formation.

Q3: Which buffer should I choose for my experiment?

The choice of buffer is critical for maintaining a stable pH. A good buffer should:

  • Have a pKa value within ±1 pH unit of your desired experimental pH.

  • Not interact with or inhibit the enzyme.

  • Remain soluble and stable under the experimental conditions.

Commonly used buffers for elastase assays include:

  • Tris-HCl: Effective in the pH range of 7.5-9.0. It is widely used for assays with porcine pancreatic elastase at pH 8.0.[2][5]

  • HEPES: Effective in the pH range of 6.8-8.2. It is often used for studies with human leukocyte elastase at pH 7.5.[6]

Always prepare the buffer at the intended experimental temperature, as the pKa of many buffers (especially Tris) is temperature-dependent.

Troubleshooting Guide

This guide provides solutions to common problems encountered when studying the effect of pH on Suc-AAVA-pNA hydrolysis.

Problem Potential Cause Recommended Solution
Low or No Activity Across All pH Values 1. Incorrect pH of Buffer: The actual pH of your buffer may differ from the theoretical value. 2. Inactive Enzyme: The enzyme may have degraded due to improper storage or handling. 3. Presence of Inhibitors: Your sample or reagents may contain elastase inhibitors (e.g., PMSF, α1-antitrypsin, high salt concentrations).[3]1. Calibrate your pH meter and measure the pH of the final reaction mixture at the experimental temperature. 2. Test the enzyme with a positive control substrate at its known optimal pH. Obtain a fresh lot of the enzyme if necessary. 3. Review all components of the reaction. If assaying a biological sample, consider purification steps or the use of specific inhibitors to confirm the activity source.
Inconsistent or Non-Reproducible Results 1. Poor Buffering Capacity: The pH may be drifting during the reaction due to acid/base production or insufficient buffer concentration. 2. Substrate Precipitation: The substrate, often dissolved in DMSO, may precipitate when diluted into an aqueous buffer, especially at high concentrations or incorrect pH.1. Increase the buffer concentration (e.g., from 50 mM to 100 mM). Ensure the chosen buffer is appropriate for the target pH. 2. Visually inspect the final reaction mixture for turbidity. Prepare the substrate stock in 100% DMSO and add it to the reaction last with vigorous mixing.[1] Keep the final DMSO concentration low and consistent across all assays.
High Background Signal (No-Enzyme Control) 1. Autohydrolysis of Substrate: The substrate may be hydrolyzing spontaneously without enzymatic catalysis. 2. Contaminating Protease Activity: Reagents (e.g., buffer, water, or other sample components) may be contaminated with proteases.1. This is generally low but can become significant at very high or very low pH values. Always subtract the rate of the "no-enzyme" control from the rate of the experimental reactions. 2. Use high-purity reagents (e.g., protease-free water). If contamination is suspected, prepare fresh stock solutions.

Experimental Protocol: Determining the pH-Activity Profile

This protocol provides a robust method for determining the optimal pH for your enzyme's activity on Suc-AAVA-pNA.

Caption: Workflow for determining the pH-activity profile of an enzyme using Suc-AAVA-pNA.

Objective: To measure the rate of enzymatic hydrolysis of Suc-AAVA-pNA across a range of pH values to identify the optimum pH.

Materials:

  • Enzyme of interest (e.g., Porcine Pancreatic Elastase)

  • N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Substrate)

  • DMSO (for substrate stock solution)

  • A series of buffers (e.g., 100 mM concentration) covering a wide pH range. Example "universal" buffer system:

    • pH 4.0 - 6.0: Citrate-Phosphate buffer

    • pH 6.0 - 8.0: Sodium Phosphate buffer

    • pH 7.5 - 9.0: Tris-HCl buffer

    • pH 9.0 - 10.5: Glycine-NaOH buffer

  • Microplate reader or spectrophotometer with temperature control, capable of reading at 410 nm.

  • 96-well UV-transparent microplates or cuvettes.

Procedure:

  • Prepare Stock Solutions:

    • Substrate Stock (e.g., 20 mM): Dissolve the required amount of Suc-AAVA-pNA in 100% DMSO. Store protected from light at -20°C.

    • Enzyme Stock (e.g., 1 mg/mL): Dissolve the enzyme in a suitable, slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.0) to maintain stability.[5] Prepare fresh working dilutions just before use.

  • Set Up the Assay Plate:

    • For each pH to be tested, pipette the corresponding buffer into triplicate wells of the microplate (e.g., 180 µL per well). Include a set of wells for a "no-enzyme" control for each pH.

    • Add the substrate stock solution to each well to reach the desired final concentration (e.g., 10 µL of 20 mM stock for a final concentration of 1 mM in a 200 µL reaction). Mix gently.

  • Temperature Equilibration:

    • Incubate the plate in the spectrophotometer at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure the reaction mixture reaches thermal equilibrium.[2]

  • Initiate the Reaction:

    • Add a small volume of the enzyme working dilution to each well to start the reaction (e.g., 10 µL). For "no-enzyme" controls, add the same volume of enzyme dilution buffer.

    • Mix the plate thoroughly.

  • Monitor Absorbance:

    • Immediately begin reading the absorbance at 410 nm every 30-60 seconds for a period of 10-20 minutes.

  • Data Analysis:

    • For each pH value, plot absorbance vs. time.

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve. Ensure you subtract the slope of the "no-enzyme" control.

    • Normalize the data by expressing each rate as a percentage of the highest observed rate (relative activity).

    • Plot Relative Activity (%) vs. pH. The peak of this curve represents the optimal pH for your enzyme under these specific assay conditions.

Representative Data

The table below shows example data from a pH profiling experiment for a hypothetical serine protease.

pHAverage Initial Rate (ΔAbs/min)Relative Activity (%)
5.00.00510%
6.00.01530%
7.00.03264%
7.50.04590%
8.0 0.050 100%
8.50.04896%
9.00.03570%
10.00.01020%

In this example, the enzyme exhibits its maximum activity at pH 8.0.

References

  • Diva-portal.org. Elastase and α-chymotrypsin inhibition studies. Available from: [Link]

  • PubMed. pH dependence of salt activation of human leukocyte elastase. Available from: [Link]

  • Celprogen. Porcine Pancreatic Elastase. Available from: [Link]

  • PubMed. Kinetic detection of intermediates during the elastase-catalyzed hydrolysis of succinyl-trialanine-p-nitroanilide at subzero temperatures. Available from: [Link]

  • NIH. Hydrolysis of the elastase substrate succinyltrialanine nitroanilide by a metal-dependent enzyme in rheumatoid synovial fluid. Available from: [Link]

  • PubMed. An activity of hydrolyzing elastase substrate succinyltrialanine p-nitroanilide in human bile. Available from: [Link]

  • ResearchGate. Inhibition of elastase activity, using N-succ-(Ala)3-nitroanilide (SANA) as a substrate.... Available from: [Link]

  • ResearchGate. Effect of pH on the absorbances of nitroaniline isomers. Conditions:.... Available from: [Link]

  • PubMed. Hydrolysis of succinyl-trialanine p-nitroanilide by two enzymes associated with human high-density lipoproteins. Available from: [Link]

  • PubMed. Effect of Crowding by Dextrans on the Hydrolysis of N-Succinyl-L-phenyl-Ala-p-nitroanilide Catalyzed by α-chymotrypsin. Available from: [Link]

  • ResearchGate. Stability of the enzymes at different pH after 0, 1, 13 and 33 days of incubation. Available from: [Link]

  • ResearchGate. Stability of the enzymes at different pH after 0, 1, 13 and 33 days of incubation. Available from: [Link]

  • PubMed. Solution composition dependent variation in extinction coefficients for p-nitroaniline. Available from: [Link]

  • ResearchGate. Enzymatic Hydrolysis of p -Nitroacetanilide: Mechanistic Studies of the Aryl Acylamidase from Pseudomonas fluorescens. Available from: [Link]

  • NIH. Variation in pH Optima of Hydrolytic Enzyme Activities in Tropical Rain Forest Soils. Available from: [Link]

Sources

Temperature optimization for N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide assay

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Optimization for N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide Assay Role: Senior Application Scientist, Technical Support Center

Executive Summary: The Thermal "Goldilocks" Zone

Welcome to the Technical Support Center. You are utilizing N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-AAVA-pNA) , a specific chromogenic substrate designed for determining the activity of serine proteases, particularly Human Neutrophil Elastase (HNE) and subtilisin-like proteases.

The Critical Insight: While enzymatic activity generally follows the Arrhenius equation (increasing with temperature), the signal-to-noise ratio (SNR) in p-nitroanilide assays often degrades at higher temperatures due to spontaneous substrate hydrolysis.

Recommendation: For analytical rigor and kinetic determination, 25°C is the optimal standard . For physiological relevance (e.g., cell-based assays), 37°C is permissible only if strict background subtraction protocols are employed.

Part 1: The Thermodynamics of Optimization

To optimize this assay, you must balance two competing kinetic rates.

  • The Enzymatic Rate (

    
    ):  The cleavage of the amide bond by Elastase to release p-nitroaniline (pNA). This rate increases ~2-fold for every 10°C rise (Q10 rule) until thermal denaturation.
    
  • The Spontaneous Hydrolysis Rate (

    
    ):  The non-enzymatic breakdown of the substrate in aqueous buffer. This reaction is thermodynamically favored at higher temperatures and alkaline pH (pH > 7.5).
    

The Trap: At 37°C, the spontaneous hydrolysis rate increases disproportionately, creating a high absorbance baseline (


) that can mask low-activity samples. Furthermore, Tris buffers are temperature-sensitive ; a buffer prepared at pH 8.0 at 25°C will drop to ~pH 7.7 at 37°C, potentially shifting the enzyme out of its catalytic optimum.
Visualizing the Optimization Logic

Temperature_Optimization Temp Temperature Increase (25°C -> 37°C) EnzAct Enzymatic Activity (Signal) Temp->EnzAct Increases rate SponHyd Spontaneous Hydrolysis (Noise) Temp->SponHyd Increases background BufferPH Tris Buffer pH (Drifts -0.03 pH/°C) Temp->BufferPH Decreases pH Result_25 25°C Result: High SNR, Stable pH (Recommended) EnzAct->Result_25 Result_37 37°C Result: High Signal, High Noise (Requires Correction) EnzAct->Result_37 SponHyd->Result_37 Interference BufferPH->Result_37 Alters Km/kcat

Figure 1: The kinetic trade-off between signal amplification and background noise/pH instability as temperature increases.

Part 2: Optimized Experimental Protocol (25°C Standard)

This protocol is designed to be self-validating . It includes specific controls to quantify spontaneous hydrolysis.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, 500 mM NaCl, pH 7.5 (at 25°C).

  • Substrate Stock: 20 mM Suc-AAVA-pNA in dry DMSO (Store at -20°C).

  • Enzyme: Human Neutrophil Elastase (HNE) or target protease.

Workflow:

StepComponentVolume (µL)Notes
1Assay Buffer 150Pre-equilibrate to 25°C.
2Enzyme / Sample 25Use Buffer only for Blank wells.
3Incubation -Incubate 5-10 min at 25°C to equilibrate.
4Substrate Working Sol. 25Add to initiate reaction (Final conc: ~0.2-0.5 mM).
Total 200 µL

Measurement:

  • Mode: Kinetic (Continuous).

  • Wavelength: 405 nm.[1]

  • Duration: 10–20 minutes.

  • Interval: Read every 30–60 seconds.

Data Analysis: Calculate


 from the linear portion of the curve (

).

Where

(check specific pathlength).

Part 3: Troubleshooting Guide & FAQs

Q1: I need to run the assay at 37°C for physiological relevance. Why is my background so high?

A: At 37°C, the amide bond in pNA substrates becomes more labile.

  • Root Cause: Spontaneous hydrolysis.

  • Solution: You must run a "Substrate Only" control (Buffer + Substrate, no enzyme) alongside your samples. Subtract the

    
     of this control from your sample rates.
    
  • Buffer check: If using Tris, did you pH it at 37°C? If you pH'd it at room temperature (25°C), your buffer is likely pH 7.6–7.7 at 37°C. This lower pH might actually reduce enzyme activity, counteracting the temperature benefit.

Q2: My kinetic curves are flattening out after 5 minutes. What is happening?

A: This indicates substrate depletion or product inhibition .

  • Diagnosis: The enzyme has consumed >10% of the substrate, violating steady-state assumptions.

  • Fix: Dilute your enzyme 1:2 or 1:5. The reaction rate is only linear when substrate concentration

    
    .
    
Q3: The signal is very low, even at 25°C. Should I increase the temperature?

A: Before increasing temperature (which adds noise), optimize the Substrate Concentration .

  • Check: Suc-AAVA-pNA has a specific

    
    . If you are using 
    
    
    
    , you might be operating in the first-order region where rate is very slow. Increase substrate concentration to 0.5 mM or 1 mM.
  • Solvent: Ensure the DMSO concentration in the final well is < 5%. High DMSO can inhibit elastase activity.

Q4: Why does the protocol specify high salt (500 mM NaCl)?

A: Elastase, particularly HNE, is a basic protein (high pI) and tends to stick to plastic surfaces or aggregate at low ionic strength.

  • Mechanism: High ionic strength (500 mM NaCl) shields surface charges, preventing adsorptive losses and maintaining enzyme solubility.

Part 4: Assay Workflow Diagram

Assay_Workflow Start Start Optimization Prep Prepare Reagents (Buffer pH 7.5 @ 25°C) Start->Prep Equil Equilibrate Plate (25°C for 10 min) Prep->Equil AddSub Add Suc-AAVA-pNA (Start Reaction) Equil->AddSub Read Kinetic Read (405nm, 15 min) AddSub->Read CheckLin Check Linearity (R² > 0.98) Read->CheckLin CheckLin->Prep Non-linear (Dilute Enzyme) Calc Calculate u0394OD/min (Slope) CheckLin->Calc Linear SubBlank Subtract Blank Rate (Corrects Hydrolysis) Calc->SubBlank Final Final Activity (U/mL) SubBlank->Final

Figure 2: Step-by-step workflow ensuring data integrity through linearity checks and blank subtraction.

References

  • Bieth, J., et al. (1974).[2] "The kinetic parameters of the hydrolysis of N-succinyl-L-alanyl-L-alanyl-L-alanine-p-nitroanilide by elastase." Biochemical Medicine.

  • Sigma-Aldrich. "Enzymatic Assay of Elastase (EC 3.4.21.36)." Technical Bulletin.

  • Cayman Chemical. "Neutrophil Elastase Activity Assay Kit - Item No. 600610." Product Insert.

  • Nakajima, K., et al. (1979). "Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase." Journal of Biological Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the Cross-Reactivity of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide with Serine Proteases

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protease research and drug development, the specificity of enzymatic substrates is paramount for accurate and reliable assay results. This guide provides an in-depth technical comparison of the cross-reactivity of the chromogenic substrate, N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide, with a panel of common serine proteases: porcine pancreatic elastase, trypsin, and chymotrypsin. Understanding the substrate's behavior with its primary target and potential off-target enzymes is critical for the design of robust screening assays and the interpretation of kinetic data.

The Principle of Specificity: A Tale of Active Sites

The specificity of a protease for its substrate is dictated by the intricate three-dimensional structure of its active site, particularly the S1 pocket, which accommodates the amino acid residue at the P1 position of the substrate. N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is designed as a substrate for elastase, which preferentially cleaves peptide bonds C-terminal to small, hydrophobic amino acid residues like alanine and valine. The succinyl group at the N-terminus protects the peptide from non-specific degradation by aminopeptidases.

However, the active sites of other serine proteases, while sharing a conserved catalytic triad (Ser-His-Asp), exhibit distinct topographies in their S1 pockets. Trypsin's S1 pocket contains a negatively charged aspartate residue, favoring cleavage after positively charged residues like arginine and lysine. Chymotrypsin's S1 pocket is large and hydrophobic, accommodating bulky aromatic residues such as phenylalanine, tryptophan, and tyrosine. This guide will explore the extent to which N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is hydrolyzed by these non-target proteases.

Comparative Kinetic Analysis

To quantitatively assess the cross-reactivity of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide, we will examine its kinetic parameters—the Michaelis constant (Km) and the catalytic rate constant (kcat)—with porcine pancreatic elastase, bovine trypsin, and bovine α-chymotrypsin. A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Table 1: Comparative Kinetic Parameters for the Hydrolysis of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide

ProteaseOptimal pHKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Relative Efficiency (%)
Porcine Pancreatic Elastase8.0-8.5Data Not FoundData Not FoundData Not Found100
Bovine Trypsin8.2-8.7Data Not FoundData Not FoundData Not FoundData Not Found
Bovine α-Chymotrypsin7.8-8.3Data Not FoundData Not FoundData Not FoundData Not Found

Experimental Protocol for Assessing Protease Cross-Reactivity

This section provides a detailed, step-by-step methodology for determining the kinetic parameters of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide with porcine pancreatic elastase, trypsin, and chymotrypsin.

I. Reagent Preparation
  • Enzyme Stock Solutions:

    • Porcine Pancreatic Elastase: Prepare a 1 mg/mL stock solution in 2.5 mM HCl.

    • Bovine Trypsin: Prepare a 1 mg/mL stock solution in 1 mM HCl.

    • Bovine α-Chymotrypsin: Prepare a 1 mg/mL stock solution in 1 mM HCl and 20 mM CaCl₂.

    • Note: Store all enzyme stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Substrate Stock Solution:

    • Prepare a 10 mM stock solution of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide in dimethyl sulfoxide (DMSO).

    • Note: This substrate is soluble in DMF at 10 mg/mL. Discussions among researchers suggest that creating a 10 mM stock solution in DMSO is a common practice, as DMSO is miscible with aqueous buffers and generally well-tolerated by enzymes in small percentages.

  • Assay Buffers:

    • Elastase Assay Buffer: 0.2 M Tris-HCl, pH 8.3.

    • Trypsin Assay Buffer: 0.05 M Tris-HCl, pH 8.2, containing 0.02 M CaCl₂.

    • Chymotrypsin Assay Buffer: 0.08 M Tris-HCl, pH 7.8, containing 0.1 M CaCl₂[2].

II. Experimental Workflow

The following diagram illustrates the workflow for the comparative kinetic analysis.

Protease_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate & Assay Buffers Enzyme_Dilution Prepare Serial Dilutions of Each Protease Reagents->Enzyme_Dilution Plate_Setup Pipette Assay Buffer, Enzyme, and Substrate into 96-well Plate Enzyme_Dilution->Plate_Setup Substrate_Dilution Prepare a Range of Substrate Concentrations Substrate_Dilution->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Measurement Measure Absorbance at 405 nm (Kinetic Read) Incubation->Measurement Rate_Calculation Calculate Initial Velocity (V₀) from Linear Phase of Reaction Measurement->Rate_Calculation Michaelis_Menten Plot V₀ vs. [Substrate] and Fit to Michaelis-Menten Equation Rate_Calculation->Michaelis_Menten Kinetic_Parameters Determine Kₘ and Vₘₐₓ Michaelis_Menten->Kinetic_Parameters Kcat_Calculation Calculate kcat (kcat = Vₘₐₓ / [Enzyme]) Kinetic_Parameters->Kcat_Calculation

Caption: Workflow for comparative kinetic analysis of protease activity.

III. Assay Procedure
  • Enzyme Working Solutions: On the day of the experiment, dilute the enzyme stock solutions to the desired working concentrations in their respective assay buffers. The final enzyme concentration in the well should be determined empirically to ensure a linear rate of substrate hydrolysis over the measurement period.

  • Substrate Working Solutions: Prepare a series of dilutions of the N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide stock solution in the appropriate assay buffer to achieve a range of final concentrations in the assay (e.g., 0.1 to 5 times the expected Km).

  • Assay Plate Setup:

    • Add 180 µL of the appropriate assay buffer to each well of a clear, flat-bottom 96-well plate.

    • Add 10 µL of the respective enzyme working solution to the appropriate wells. Include wells with buffer only as a blank control.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the corresponding substrate working solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every 60 seconds for 30 minutes.

IV. Data Analysis
  • Calculate Initial Velocity (V₀): For each substrate concentration, plot absorbance versus time. The initial velocity (V₀) is the slope of the linear portion of this curve. Convert the rate from ΔAbs/min to µM/min using the molar extinction coefficient of p-nitroaniline (ε = 8800 M⁻¹cm⁻¹ at 405 nm) and the path length of the solution in the well.

  • Determine Km and Vmax: Plot V₀ versus the substrate concentration. Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax for each enzyme.

  • Calculate kcat: Calculate the turnover number using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.

Conclusion and Recommendations

This guide provides a framework for the systematic evaluation of the cross-reactivity of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide with key serine proteases. While primarily an elastase substrate, the potential for low-level hydrolysis by other proteases, such as chymotrypsin, necessitates careful experimental validation, especially in complex biological samples where multiple proteases may be present.

For researchers developing protease inhibitors, understanding the substrate's specificity profile is crucial for avoiding misleading results. If significant cross-reactivity is observed, the use of more specific substrates or the inclusion of protease-specific inhibitors in control experiments is highly recommended. By following the detailed protocol outlined in this guide, researchers can generate robust and reliable data to make informed decisions about the suitability of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide for their specific applications.

References

  • ResearchGate. (2021, April 14). What is the most appropriate way to dissolve and stock N-succinyl-Ala-Ala-Ala-p-nitroanilide (elastase substrate) in solution? Retrieved February 13, 2026, from [Link]

  • Kim, S. I., et al. (2005). Purification and Characterization of an Intracellular Chymotrypsin-Like Serine Protease from Thermoplasma volcanium. Journal of Bacteriology, 187(18), 6283–6291.

Sources

A Comparative Guide to Elastase Activity Measurement: N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide versus Elastin-Orcein Assay

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating pathologies involving tissue remodeling, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and atherosclerosis, the accurate measurement of elastase activity is paramount. Elastases are a class of proteases that break down elastin, a critical protein for the elasticity of various tissues.[1] This guide provides an in-depth, objective comparison of two common methods for quantifying elastase activity: the N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (SANA) assay and the elastin-orcein assay.

The Scientific Imperative for Measuring Elastase Activity

Elastin, with its remarkable durability and a half-life spanning decades, is fundamental to the structural integrity and function of tissues that undergo repeated stretching, like the lungs and blood vessels.[1][2] The degradation of elastin by elastases, and the subsequent release of bioactive elastin peptides, can trigger a cascade of pathological events, including inflammation, angiogenesis, and apoptosis.[1] Therefore, the ability to reliably quantify elastase activity is crucial for understanding disease mechanisms and for the development of therapeutic inhibitors.

In-Depth Analysis of Methodologies

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (SANA) Assay: A Chromogenic Approach

The SANA assay is a widely used spectrophotometric method that relies on a synthetic peptide substrate, N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide, which mimics the natural cleavage site of elastase in elastin.[3][4]

Principle of the SANA Assay:

The core of this assay lies in the enzymatic cleavage of the SANA substrate by elastase. This cleavage releases the chromogenic molecule, p-nitroanilide (pNA).[5] The amount of pNA released is directly proportional to the elastase activity and can be quantified by measuring the increase in absorbance at 410 nm.[5][6]

Causality Behind Experimental Choices:

The choice of a synthetic, short-peptide substrate is deliberate. It ensures high specificity for elastase, particularly neutrophil elastase, and allows for a continuous, kinetic assay format. The succinyl group at the N-terminus protects the peptide from non-specific degradation by other proteases. The p-nitroanilide moiety is selected for its distinct absorbance peak upon release, minimizing interference from other components in the sample.

Elastin-Orcein Assay: A Dye-Release Method

The elastin-orcein assay is a more traditional method that utilizes a natural, insoluble elastin substrate stained with orcein dye.

Principle of the Elastin-Orcein Assay:

In this assay, elastase digests the orcein-labeled elastin fibers. This process releases soluble, dye-labeled elastin fragments into the supernatant.[7] The amount of solubilized, colored elastin is then measured spectrophotometrically at 570 nm, which corresponds to the absorbance maximum of orcein.[8] The intensity of the color is directly proportional to the amount of elastin degraded and, therefore, the elastase activity.

Causality Behind Experimental Choices:

The use of insoluble elastin provides a substrate that is structurally more representative of the native elastin found in tissues. Orcein is chosen as the dye due to its strong, non-covalent binding to elastin fibers, which is thought to involve hydrophobic interactions and hydrogen bonds.[9][10] This ensures that the dye is only released upon the enzymatic breakdown of the elastin backbone.

Experimental Protocols: A Self-Validating System

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (SANA) Assay Protocol

This protocol is designed for a continuous spectrophotometric rate determination.

Materials:

  • Trizma® base[5]

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S4760, Sigma-Aldrich)[5]

  • 1 M HCl

  • Ultrapure water

  • Elastase enzyme solution (e.g., from porcine pancreas)

  • Spectrophotometer capable of reading at 410 nm and maintaining a constant temperature of 25°C[5][6]

Reagent Preparation:

  • Buffer (100 mM Tris-HCl, pH 8.0 at 25°C): Dissolve 12.1 mg/mL of Trizma® base in ultrapure water. Adjust the pH to 8.0 at 25°C using 1 M HCl.[5]

  • Substrate Solution (4.4 mM SANA): Prepare a 2 mg/mL solution of N-Succinyl-Ala-Ala-Ala-p-nitroanilide in the Tris-HCl buffer. Some protocols suggest dissolving the substrate in DMSO to create a stock solution, which can then be diluted in the assay buffer.[11]

  • Enzyme Solution: Immediately before use, prepare a solution of elastase in cold (2–8°C) Tris-HCl buffer to achieve a final concentration that yields a linear rate of 0.02-0.04 ΔA/minute.[6]

Procedure:

  • Set the spectrophotometer to 410 nm and equilibrate the cuvette holder to 25°C.[6]

  • In a suitable cuvette, pipette 2.70 mL of Tris-HCl buffer and 0.20 mL of the Substrate Solution. For the blank, use 2.80 mL of buffer and 0.20 mL of Substrate Solution.[5]

  • Mix by inversion and allow the cuvettes to equilibrate to 25°C for 4-5 minutes.[5][6]

  • To the test cuvette, add 0.10 mL of the Enzyme Solution.[5]

  • Immediately mix by inversion and start recording the increase in absorbance at 410 nm for approximately 5 minutes.[5]

  • Calculate the rate of change in absorbance per minute (ΔA410/minute) from the linear portion of the curve.[6]

Unit Definition: One unit of elastase will hydrolyze 1.0 µmole of N-succinyl-L-Ala-Ala-Ala-p-nitroanilide per minute at pH 8.0 at 25°C.[5]

Elastin-Orcein Assay Protocol

This protocol is an example of a discontinuous, endpoint assay.

Materials:

  • Elastin-Orcein substrate

  • 0.2 M Tris-HCl buffer, pH 8.8

  • Elastase enzyme solution

  • Incubator at 37°C

  • Centrifuge

  • Spectrophotometer capable of reading at 570 nm[8]

Procedure:

  • Substrate Suspension: Prepare a suspension of elastin-orcein in 0.2 M Tris-HCl buffer (pH 8.8).

  • Reaction Setup: In separate tubes, add a defined amount of the elastin-orcein suspension.

  • Enzyme Addition: Add varying concentrations of the elastase solution to the tubes. Include a control tube with buffer only (no enzyme).

  • Incubation: Incubate the tubes at 37°C for a defined period (e.g., 20 minutes to several hours), with shaking to keep the substrate suspended.[8]

  • Reaction Termination: Stop the reaction by placing the tubes on ice and/or by adding a stop solution (e.g., a buffer that shifts the pH away from the optimal for the enzyme).

  • Centrifugation: Centrifuge the tubes to pellet the remaining insoluble elastin-orcein.

  • Measurement: Carefully transfer the supernatant to a new tube or cuvette and measure the absorbance at 570 nm.[8] The absorbance of the supernatant is proportional to the amount of solubilized, dye-labeled elastin peptides.

Unit Definition: One unit will solubilize 1 mg of elastin in 20 minutes at pH 8.8 and 37°C.[8]

Comparative Performance Analysis

FeatureN-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (SANA) AssayElastin-Orcein Assay
Principle Spectrophotometric (Chromogenic)Spectrophotometric (Dye-Release)
Substrate Synthetic peptide (Suc-Ala-Ala-Val-Ala-pNA)Insoluble, dyed elastin
Detection Release of p-nitroanilide at 410 nm[6]Release of soluble, dyed elastin fragments at 570 nm[8]
Assay Type Continuous, kineticDiscontinuous, endpoint
Sensitivity HighModerate to low
Specificity High for elastase-like activityBroader, reflects activity on a natural substrate
Throughput High, amenable to microplate formatLower, involves multiple steps including centrifugation
Reproducibility High[3]Can be variable due to substrate heterogeneity and suspension issues
Cost Generally lower per assayCan be higher due to the cost of purified, dyed elastin
Complexity Simple and rapid[3]More complex and time-consuming
Physiological Relevance Lower, uses a synthetic substrateHigher, uses a substrate closer to the in vivo target

Visualization of Experimental Workflows

SANA Assay Workflow

SANA_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Prepare Tris-HCl Buffer (pH 8.0) Mix Pipette Buffer and Substrate into Cuvette Buffer->Mix Substrate Prepare SANA Substrate Solution Substrate->Mix Enzyme Prepare Elastase Enzyme Solution Add_Enzyme Add Enzyme Solution to Initiate Reaction Enzyme->Add_Enzyme Equilibrate Equilibrate to 25°C Mix->Equilibrate Equilibrate->Add_Enzyme Measure Record Absorbance at 410 nm (Kinetic) Add_Enzyme->Measure Calculate Calculate Rate of Absorbance Change (ΔA/min) Measure->Calculate Determine Determine Elastase Activity Calculate->Determine

Caption: Workflow for the SANA elastase assay.

Elastin-Orcein Assay Workflow

Elastin_Orcein_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Substrate_Susp Prepare Elastin-Orcein Substrate Suspension Setup Set up Reaction Tubes with Substrate and Enzyme Substrate_Susp->Setup Enzyme_Sol Prepare Elastase Enzyme Solution Enzyme_Sol->Setup Incubate Incubate at 37°C with Shaking Setup->Incubate Terminate Terminate Reaction (e.g., on ice) Incubate->Terminate Centrifuge Centrifuge to Pellet Insoluble Substrate Terminate->Centrifuge Measure Measure Absorbance of Supernatant at 570 nm Centrifuge->Measure Quantify Quantify Solubilized Elastin-Orcein Measure->Quantify Determine_Activity Determine Elastase Activity Quantify->Determine_Activity

Caption: Workflow for the elastin-orcein assay.

Conclusion and Recommendations

The choice between the SANA and elastin-orcein assays depends on the specific research question and available resources.

  • The N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (SANA) assay is the method of choice for high-throughput screening of potential elastase inhibitors and for routine, quantitative measurements of elastase activity. Its simplicity, reproducibility, and speed make it ideal for drug discovery and development settings.[3]

  • The elastin-orcein assay , while more cumbersome, offers a more physiologically relevant assessment of elastase activity by using a substrate that mimics the natural, insoluble form of elastin. This assay is well-suited for studies where understanding the degradation of the native elastin matrix is of primary importance.

For a comprehensive understanding of elastase activity, particularly in complex biological samples, a dual-assay approach may be warranted. The SANA assay can provide rapid, quantitative data on elastase-like activity, while the elastin-orcein assay can offer valuable insights into the degradation of a more physiologically relevant substrate.

References

  • Lowe, G., & MacCallum, P. (2022). Comparison of fecal calprotectin and pancreatic elastase assays based on proficiency testing results. Clinical Biochemistry, 103, 20-25. [Link]

  • AffiELISA. (2025). Standardizing Elastin Measurement in ECM Research: ELISA vs. Colorimetric and Immunohistochemical Methods. Retrieved from [Link]

  • Bargen, T. C., Brown, P. A., & Johnson, A. M. (2023). Verification of the Bühlmann fPELA turbo faecal elastase assay on the Binding Site Optilite benchtop analyser. Annals of Clinical Biochemistry, 60(1), 68-71. [Link]

  • Lowe, G., & MacCallum, P. (2022). Comparison of fecal calprotectin and pancreatic elastase assays based on proficiency testing results. ResearchGate. [Link]

  • Torres-Duran, M., et al. (2024). Quantification of serum elastase inhibitory activity in patients with pulmonary emphysema with and without alpha-1 antitrypsin deficiency. PLOS ONE, 19(2), e0324237. [Link]

  • Scientific Laboratory Supplies. (n.d.). N-Succinyl-Ala-Ala-Ala-p-nitroanilide, elastase substrate. Retrieved from [Link]

  • Ohman, D. E. (1997). Elastase assays. Methods in Molecular Biology, 73, 165-175. [Link]

  • Mecham, R. P. (2008). Methods in elastic tissue biology: elastin isolation and purification. Methods, 45(1), 32-41. [Link]

  • Wallach, J. M., & Chahinian, H. (1996). Synthetic peptide substrates for a conductimetric assay of Pseudomonas aeruginosa elastase. Analytical Biochemistry, 237(2), 245-249. [Link]

  • de Oliveira, C. G. B., et al. (2008). Validation of fecal elastase-1 determination using immunoenzymatic assay in HIV-infected patients. Journal of Clinical Laboratory Analysis, 22(4), 286-290. [Link]

  • Nikolac Gabaj, N., et al. (2022). Clinical and Analytical Comparison of Monoclonal and Polyclonal Immunoassays for Fecal Pancreatic Elastase. Diagnostics, 12(6), 1335. [Link]

  • Gauthier, J. Y., et al. (2004). Quantification of elastase-like activity in 13 human cancer cell lines and in an immortalized human epithelial cell line by RP-HPLC. Journal of Chromatography B, 800(1-2), 189-195. [Link]

  • Korkmaz, B., et al. (2005). Design and use of highly specific substrates of neutrophil elastase and proteinase 3. Journal of Biological Chemistry, 280(44), 36677-36684. [Link]

  • Mecham, R. P. (2008). Methods in elastic tissue biology: elastin isolation and purification. PubMed. Retrieved from [Link]

  • R-Biopharm. (n.d.). Pancreatic elastase ELISA. Retrieved from [Link]

  • Rabaioli Rama, G. (2021). What is the most appropriate way to dissolve and stock N-succinyl-Ala-Ala-Ala-p-nitroanilide (elastase substrate) in solution?. ResearchGate. Retrieved from [Link]

  • Halabi, C. M., & Mecham, R. P. (2018). Elastin purification and solubilization. Methods in Cell Biology, 143, 207-222. [Link]

  • Varga, Z., et al. (1990). Effects of synthesized elastin peptides on human leukocytes. Peptides, 11(6), 1147-1151. [Link]

  • Reddit. (2021). Why does orcein stain elastin?. Retrieved from [Link]

  • Daamen, W. F., et al. (2001). Comparison of five procedures for the purification of insoluble elastin. Biomaterials, 22(14), 1997-2005. [Link]

  • University of Nottingham. (2019, June 11). How to stain elastin fibers in tissue [Video]. YouTube. [Link]

  • Heinz, A., et al. (2020). Elastases and elastokines: elastin degradation and its significance in health and disease. Matrix Biology, 86, 25-41. [Link]

  • Diasorin. (n.d.). LIAISON® Fecal Pancreatic Elastase Test. Retrieved from [Link]

  • Corcino, A., et al. (2022). Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. Molecules, 27(5), 1730. [Link]

  • StainsFile. (n.d.). Staining for Elastic Fibers. Retrieved from [Link]

  • Wang, H., et al. (2021). Formation Mechanism and Biomedical Applications of Protease-Manipulated Peptide Assemblies. Frontiers in Chemistry, 9, 797017. [Link]

  • Shia, W. J., et al. (2018). Compared With Elastin Stains, h-Caldesmon and Desmin Offer Superior Detection of Vessel Invasion in Gastric, Pancreatic, and Colorectal Adenocarcinomas. American Journal of Clinical Pathology, 149(2), 148-156. [Link]

  • Rafieian, S., et al. (2014). Evaluation of elastic fibers pattern with orcein staining in differential diagnosis of lichen planopilaris and discoid lupus erythematosus. Indian Journal of Dermatology, 59(4), 363-367. [Link]

  • Rafieian, S., et al. (2014). Evaluation of Elastic Fibers Pattern with Orcein Staining in Differential Diagnosis of Lichen Planopilaris and Discoid Lupus Erythematosus. ResearchGate. [Link]

Sources

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